7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-hydroxy-2-methyl-3-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-15(11-5-3-2-4-6-11)16(18)13-8-7-12(17)9-14(13)19-10/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCDTCKKROIGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182786 | |
| Record name | 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Hydroxy-2-methylisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2859-88-3 | |
| Record name | 7-Hydroxy-2-methylisoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2859-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002859883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2859-88-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-2-methylisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240 °C | |
| Record name | 7-Hydroxy-2-methylisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Elucidating the Molecular Architecture of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS No: 2859-88-3), a member of the isoflavonoid class of compounds. Due to the limited availability of published experimental spectroscopic data for this specific molecule, this guide combines predicted data, analogous data from closely related compounds, and standardized experimental protocols to provide a robust framework for its characterization.
Chemical Structure and Properties
-
Chemical Name: this compound[1]
-
Synonyms: 7-Hydroxy-2-methylisoflavone[1]
-
Molecular Weight: 252.26 g/mol [1]
Structure:
Caption: 2D structure of this compound.
Spectroscopic Data for Structure Elucidation
Mass Spectrometry
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 253.08592 |
| [M+Na]⁺ | 275.06786 |
| [M-H]⁻ | 251.07136 |
| [M+NH₄]⁺ | 270.11246 |
| [M+K]⁺ | 291.04180 |
| [M+H-H₂O]⁺ | 235.07590 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for determining the precise arrangement of atoms in the molecule. The following tables provide expected chemical shifts based on the analysis of similar chromen-4-one derivatives.
Table 2: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| 2-CH₃ | ~ 2.2 - 2.5 | s (singlet) |
| H-5 | ~ 7.8 - 8.1 | d (doublet) |
| H-6 | ~ 6.8 - 7.0 | dd (doublet of doublets) |
| H-8 | ~ 6.7 - 6.9 | d (doublet) |
| Phenyl H (ortho) | ~ 7.3 - 7.5 | m (multiplet) |
| Phenyl H (meta, para) | ~ 7.2 - 7.4 | m (multiplet) |
| 7-OH | ~ 9.0 - 11.0 | br s (broad singlet) |
Table 3: Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~ 160 - 165 |
| C-3 | ~ 120 - 125 |
| C-4 | ~ 175 - 180 |
| C-4a | ~ 115 - 120 |
| C-5 | ~ 125 - 130 |
| C-6 | ~ 110 - 115 |
| C-7 | ~ 160 - 165 |
| C-8 | ~ 100 - 105 |
| C-8a | ~ 155 - 160 |
| 2-CH₃ | ~ 15 - 20 |
| Phenyl C (ipso) | ~ 130 - 135 |
| Phenyl C (ortho) | ~ 128 - 132 |
| Phenyl C (meta) | ~ 127 - 130 |
| Phenyl C (para) | ~ 125 - 128 |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (ketone) | 1620 - 1660 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ether) | 1200 - 1300 |
| C-O stretch (hydroxyl) | 1000 - 1200 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Synthesis (Adapted from similar isoflavone syntheses)
A common method for the synthesis of isoflavones involves the reaction of a deoxybenzoin with a suitable cyclizing agent.
-
Preparation of 2,4-Dihydroxy-ω-phenylacetophenone: React resorcinol with phenylacetic acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or BF₃·OEt₂) at an elevated temperature.
-
Cyclization and Methylation: The resulting deoxybenzoin is then treated with a mixture of acetic anhydride and sodium acetate, or a similar reagent, which facilitates the cyclization and incorporation of the methyl group at the 2-position to form the chromen-4-one ring.
-
Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra at room temperature. Standard pulse programs should be used.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., ESI, APCI).
-
Sample Preparation:
-
LC-MS: Dissolve the sample in a solvent compatible with the mobile phase and inject it into a liquid chromatography system coupled to the mass spectrometer.
-
Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source.
-
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range in both positive and negative ion modes.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and structural elucidation of this compound.
Caption: General workflow for synthesis and structural elucidation.
Hypothetical Signaling Pathway
Isoflavones, such as this compound, are known to modulate various cellular signaling pathways. The diagram below illustrates a hypothetical pathway involving the regulation of Akt and NF-κB, which are key pathways in cell survival and inflammation.
Caption: Hypothetical signaling pathway modulated by the isoflavone.
References
An In-depth Technical Guide on the Physicochemical Properties of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, a member of the isoflavone class of flavonoids, is a compound of significant interest in medicinal chemistry and drug discovery. Isoflavones are naturally occurring polyphenolic compounds found in various plants and are known to possess a wide range of biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details established experimental protocols for their determination, and explores its potential biological activities and associated signaling pathways.
Physicochemical Properties
A summary of the known quantitative physicochemical data for this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₃ | PubChem |
| Molecular Weight | 252.26 g/mol | PubChem[1] |
| Melting Point | 240 °C | Human Metabolome Database[2] |
| Water Solubility (estimated) | 77.29 mg/L at 25 °C | The Good Scents Company |
| XLogP3 (calculated) | 3.1 | PubChem[1] |
| pKa (strongest acidic, predicted) | 7.99 | ChemAxon |
| Physical Description | Solid | Human Metabolome Database[2] |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard protocols for key experiments relevant to this compound.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for its determination.[1][3]
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution at a physiologically relevant pH, typically 7.4. Saturate the buffer with n-octanol and, separately, saturate n-octanol with the buffer to create pre-saturated phases.
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol.
-
Partitioning: Add a precise volume of the pre-saturated aqueous buffer to the n-octanol solution in a glass flask with a stopper. The ratio of the volumes of the two phases should be adjusted based on the expected logP value.
-
Equilibration: Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to facilitate a clean separation.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP value is calculated using the following formula: logP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The acid dissociation constant (pKa) provides information about the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.[4][5][6][7][8]
Methodology:
-
Apparatus: Utilize a calibrated pH meter with a glass electrode and a temperature probe, along with an automated titrator for precise delivery of the titrant.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low, and then dilute with water to a known volume. The final concentration should be in the range of 1-10 mM.
-
Titration Setup: Place the sample solution in a thermostated vessel and purge with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound. Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the curve.
-
Co-solvent Correction: If a co-solvent was used, perform titrations at several different co-solvent concentrations and extrapolate the results to 0% co-solvent to obtain the aqueous pKa value.
Biological Activity and Signaling Pathways
Isoflavones, including compounds structurally similar to this compound, have been reported to exhibit a range of biological activities, most notably anti-inflammatory and cytotoxic effects. These activities are often mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity via NF-κB Pathway Modulation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isoflavones have been shown to inhibit this pathway, thereby reducing inflammation.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
In-Depth Technical Guide: 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
CAS Number: 2859-88-3
An Overview for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS No. 2859-88-3), a member of the isoflavone class of compounds. This document consolidates available physicochemical data, discusses its known biological activities, and provides detailed experimental protocols relevant to its evaluation. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of isoflavonoids.
Nomenclature and Chemical Structure
This compound is a flavonoid derivative, specifically classified as a 7-hydroxyisoflavone. Its chemical structure consists of a chromen-4-one core substituted with a hydroxyl group at the 7th position, a methyl group at the 2nd position, and a phenyl group at the 3rd position.
Systematic IUPAC Name: 7-hydroxy-2-methyl-3-phenylchromen-4-one
Common Synonyms:
-
7-Hydroxy-2-methylisoflavone
-
7-Hydroxy-2-methyl-3-phenyl-chromen-4-one
-
NSC 108340
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and in silico modeling.
| Property | Value | Source |
| CAS Number | 2859-88-3 | [1] |
| Molecular Formula | C₁₆H₁₂O₃ | [1] |
| Molecular Weight | 252.26 g/mol | [1] |
| Exact Mass | 252.078644241 Da | [1] |
| Appearance | Solid | [1] |
| Melting Point | 240 °C | [1] |
| Boiling Point (est.) | 452.2 °C at 760 mmHg | [2] |
| Density (est.) | 1.289 g/cm³ | [2] |
| LogP (XLogP3) | 3.1 | [1] |
| Polar Surface Area (PSA) | 50.44 Ų | [2] |
| InChIKey | BBCDTCKKROIGAB-UHFFFAOYSA-N | [1] |
Biological Activity and Therapeutic Potential
While comprehensive biological data for this compound is limited in publicly available literature, the broader class of isoflavones and related chromenone structures are known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.
Studies on structurally similar compounds provide context for the potential bioactivity of this molecule. For instance, derivatives of 7-hydroxy-4-phenylchromen-2-one have been synthesized and evaluated for their cytotoxic potential against various human cancer cell lines. In some cases, novel synthesized derivatives showed more potent cytotoxic activity than the parent 7-hydroxy-chromenone scaffold, suggesting that the core structure possesses inherent but modifiable biological activity.[3] The primary methods for evaluating this cytotoxicity involve assays that measure cell viability and proliferation, such as the MTT assay, and techniques to determine the mechanism of cell death, like flow cytometry for cell cycle analysis and apoptosis detection.[3]
Experimental Protocols
The following sections detail standard methodologies for assessing the cytotoxic effects and mechanism of action of compounds like this compound.
Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][4] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and then dilute in culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Incubation: After the treatment period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted) to each well.[4] Incubate the plate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4][5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm (with a reference wavelength of 630 nm to reduce background) using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Cell Cycle Analysis via Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). This analysis can reveal if a cytotoxic compound induces cell cycle arrest at a specific phase.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC₅₀ concentration) for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1200 rpm for 5 minutes.[1]
-
Fixation: Discard the supernatant. Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing.[1] Fix the cells for at least 30 minutes at 4°C (can be stored for weeks at -20°C).[1]
-
Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes. Discard the ethanol and wash the cell pellet by resuspending in 1 mL of PBS. Repeat the wash step.[1]
-
Staining: Resuspend the washed cells in a staining solution containing Propidium Iodide (PI) and RNase. A typical solution consists of 400 µL PI (50 µg/mL) and 100 µL RNase A (100 µg/mL).[1] The RNase is crucial to prevent the staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI signal is proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting data is displayed as a histogram. Cells in the G0/G1 phase will have a normal amount of DNA (2N) and form the first peak. Cells in the G2/M phase, having duplicated their DNA (4N), will form a second peak with roughly twice the fluorescence intensity. Cells in the S phase are actively synthesizing DNA and will have fluorescence values between the G0/G1 and G2/M peaks. Specialized software (e.g., ModFit) is used to quantify the percentage of cells in each phase.[1]
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
An In-depth Technical Guide on the Synthesis and Characterization of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the isoflavonoid, 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one. This document details a feasible synthetic route, outlines key characterization methodologies, and explores the compound's potential mechanism of action as an anti-inflammatory agent through the modulation of cellular signaling pathways.
Core Compound Information
| Property | Value |
| IUPAC Name | 7-hydroxy-2-methyl-3-phenylchromen-4-one[1] |
| Molecular Formula | C₁₆H₁₂O₃[1] |
| Molecular Weight | 252.26 g/mol [1] |
| Melting Point | 240 °C[1] |
| Physical Description | Solid[1] |
| CAS Number | 2859-88-3[1] |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process involving a key chalcone intermediate, followed by oxidative cyclization. The following protocol is a representative method based on established syntheses of similar 2-phenyl-4H-chromen-4-one derivatives.[2]
Step 1: Synthesis of (2E)-1-(2,4-dihydroxyphenyl)-2-phenylpropan-1-one (Chalcone Intermediate)
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2',4'-dihydroxyacetophenone in ethanol.
-
Aldol Condensation: To the stirred solution, add 1 equivalent of benzaldehyde. Subsequently, add a 40% w/v aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). The resulting precipitate, the chalcone intermediate, is filtered, washed with water, and dried.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Oxidative Cyclization to this compound
-
Reaction Setup: Dissolve the purified chalcone intermediate in a hydro-alcoholic solution.
-
Cyclization: Add a solution of hydrogen peroxide (H₂O₂) under basic conditions (e.g., aqueous NaOH).
-
Reaction Monitoring: Heat the mixture and monitor the reaction by TLC until the chalcone is consumed.
-
Work-up: After cooling, acidify the reaction mixture to precipitate the crude product. Filter the solid, wash with water, and dry.
-
Purification: The final product, this compound, can be purified by column chromatography or recrystallization to yield a solid.
Characterization Data
The structural elucidation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques. The following tables summarize the expected and analogous data for this compound.
Table 1: Spectroscopic Data
| Technique | Expected/Analogous Data |
| ¹H NMR (DMSO-d₆) | Analogous data from 7-Hydroxy-4-methyl-chromen-2-one: δ 10.52 (s, 1H, -OH), 7.59-7.57 (d, 1H, Ar-H), 6.81-6.78 (m, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 6.12 (s, 1H), 2.36 (s, 3H, -CH₃).[3] Expected signals for the 3-phenyl group would appear in the aromatic region (δ 7.2-7.6 ppm). |
| ¹³C NMR | Predicted data from PubChem. Key signals expected for the chromen-4-one core and the phenyl and methyl substituents.[1] |
| FTIR (KBr) | Analogous data from related chromone derivatives: ν(cm⁻¹) approximately 3400-3200 (O-H stretch, broad), 1650-1620 (C=O stretch, conjugated ketone), 1610-1500 (C=C stretch, aromatic).[4][5] |
| Mass Spec. (EI-MS) | Expected: Molecular ion peak [M]⁺ at m/z = 252, corresponding to the molecular weight of C₁₆H₁₂O₃.[1] |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Record the spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact - EI).
-
Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
Biological Activity and Signaling Pathway
Flavonoids, including isoflavones like this compound, are known to possess a range of biological activities, with anti-inflammatory effects being prominent. A key mechanism underlying this activity is the modulation of the Toll-like Receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and inflammation.
Proposed Anti-Inflammatory Mechanism of Action
Upon stimulation by lipopolysaccharide (LPS), TLR4 initiates a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK, and the transcription factor Nuclear Factor-kappa B (NF-κB).[6][7][8][9][10] The activation of these pathways results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). 7-Hydroxyisoflavones are proposed to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK and NF-κB pathways, thereby suppressing the production of these inflammatory mediators.[6]
Caption: Workflow for the synthesis and characterization of the target compound.
Caption: Proposed inhibitory mechanism on the TLR4/NF-κB/MAPK signaling pathway.
References
- 1. This compound | C16H12O3 | CID 5380976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of TLR4 signalling to dampen joint inflammation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Toll-Like Receptor (TLR) Signaling Pathway by Polyphenols in the Treatment of Age-Linked Neurodegenerative Diseases: Focus on TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one scaffold, a class of isoflavones, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, with a particular focus on their anticancer properties. We delve into the key signaling pathways modulated by these derivatives, present available quantitative structure-activity relationship data, and provide detailed experimental protocols for their biological evaluation. This document aims to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on the chromen-4-one core.
Introduction
The 4H-chromen-4-one (chromone) moiety is a privileged scaffold in drug discovery, forming the core structure of a vast array of natural products and synthetic compounds with significant pharmacological properties. A key subclass of these are the isoflavones, where a phenyl group is attached at the 3-position of the chromone ring. The introduction of a hydroxyl group at the 7-position and a methyl group at the 2-position, as seen in the this compound backbone, has been shown to be a critical determinant of their biological activity. These modifications influence the molecule's electronic properties and its ability to interact with biological targets.
While extensive research has been conducted on various isoflavone derivatives, this guide will focus on the biological activities attributed to derivatives of the this compound core, with a primary emphasis on their potential as anticancer agents.
Anticancer Activity
Derivatives of the 7-hydroxy-isoflavone scaffold have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. The primary mechanisms underlying their anticancer activity involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer.
Cytotoxicity Data
The antiproliferative activity of 7-hydroxy-chromen-4-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. While specific data for a wide range of this compound derivatives is still emerging, studies on closely related 7-hydroxy-4-phenylchromen-2-one and other isoflavone derivatives provide valuable insights into their potential.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4d | 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (gastric) | 2.63 ± 0.17 | [1][2] |
| - | 7-hydroxy-4-phenylchromen-2-one (parent compound) | AGS (gastric) | > 50 | [1][2] |
| - | 5-Fluorouracil (positive control) | AGS (gastric) | 10.32 ± 0.52 | [1][2] |
This table presents a selection of available data for closely related compounds to illustrate the potential of the 7-hydroxy-chromen-4-one scaffold. Further research is needed to establish a comprehensive SAR for this compound derivatives.
Signaling Pathways
A significant body of evidence points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway as a primary mechanism of action for the anticancer effects of 7-hydroxy-isoflavone derivatives. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, leading to the promotion of cell survival and proliferation and the inhibition of apoptosis. 7-hydroxy-isoflavone derivatives are believed to exert their anticancer effects by directly or indirectly inhibiting the activity of PI3K or Akt, thereby blocking these pro-survival signals.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of 7-hydroxy-isoflavone derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.
General Experimental Workflow
The screening and evaluation of novel anticancer compounds typically follow a structured workflow, from initial synthesis to in-depth mechanistic studies.
Caption: A typical experimental workflow for the evaluation of anticancer compounds.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Principle: Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells. For cell cycle analysis, propidium iodide (PI) is used to stain DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases. For apoptosis, Annexin V/PI dual staining is commonly used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Test compounds
-
Cancer cell lines
-
PBS (Phosphate-Buffered Saline)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is used to generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
Procedure for Apoptosis Analysis:
-
Cell Treatment: Treat cells with the test compounds as described above.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. The results will allow for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Western Blotting for Protein Expression Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Materials:
-
Test compounds
-
Cancer cell lines
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds. After treatment, lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software.
Conclusion
Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways like the PI3K/Akt pathway underscores their importance in medicinal chemistry. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of these compounds. Further research, particularly focused on establishing comprehensive structure-activity relationships and elucidating the precise molecular targets, will be crucial in translating the therapeutic potential of these derivatives into clinical applications.
References
- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Chromones: A Technical Guide for Drug Discovery
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Chromones, built upon a benzo-γ-pyrone scaffold, represent a class of privileged structures in medicinal chemistry. Their diverse and significant pharmacological activities have established them as a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of the therapeutic potential of chromones, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Quantitative data is summarized for comparative analysis, key experimental protocols are detailed, and critical signaling pathways and workflows are visualized to facilitate a deeper understanding of their mechanism of action.
Anticancer Potential of Chromone Derivatives
Chromone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][3] Their anticancer activity is often attributed to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2][3]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chromone derivatives against different cancer cell lines, providing a comparative view of their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-5H-furo[3,2-g]chrome-5-one hybrid 3 | Breast (MCF-7) | 0.004 - 0.87 | [1] |
| Chromone-curcumin hybrid 6 | Prostate (PC-3) | 1.8 ± 0.3 | [3] |
| Chromone-curcumin hybrid 6 | Prostate (LNCaP) | 1.0 ± 0.2 | [3] |
| Chromone-coumarin benzofuran derivative | Leukemia (K562) | - | [3] |
| Thiopyrano[4,3-d]pyrimidine derivative 21 | - | - | [3] |
| Epiremisporine H (3) | Colon (HT-29) | 21.17 ± 4.89 | [4] |
| Epiremisporine H (3) | Lung (A549) | 31.43 ± 3.01 | [4] |
| 7-methoxy-3-hydroxy-styrylchromone (C6) | - | - | [5] |
| Chromone derivative 2f | Cervical Cancer | - | [6] |
| Chromone derivative 2j | Cervical Cancer | - | [6] |
Key Experimental Protocols
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells (e.g., MCF-7, PC-3, HT-29) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the chromone derivatives and incubated for 24-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Apoptosis Assay by Flow Cytometry:
-
Cell Treatment: Cells are treated with the chromone derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways in Cancer
Chromone derivatives exert their anticancer effects by targeting various signaling pathways. A notable example is the inhibition of the HMGB1-RAGE-ERK1/2 signaling pathway by 7-methoxy-3-hydroxy-styrylchromone (C6), which suppresses cancer cell proliferation and induces apoptosis.[5] Another mechanism involves the induction of apoptosis via the Bcl-2/Bax and caspase-3 signaling cascades.[4]
Anticancer signaling pathways modulated by chromones.
Anti-inflammatory Potential of Chromone Derivatives
Chromones have long been recognized for their anti-inflammatory properties, with some derivatives being used in the treatment of allergic conditions like asthma.[7] Their mechanism of action often involves the inhibition of pro-inflammatory mediators and modulation of immune cell responses.[7]
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table presents data on the anti-inflammatory activity of specific chromone derivatives.
| Compound/Derivative | Assay | Target/Cell Line | IC50 (µM) | Reference |
| Epiremisporine G (2) | Superoxide anion generation | Human neutrophils | 31.68 ± 2.53 | [4] |
| Epiremisporine H (3) | Superoxide anion generation | Human neutrophils | 33.52 ± 0.42 | [4] |
| Iguratimod | COX-1/COX-2 inhibition | - | - | [8] |
Key Experimental Protocols
Inhibition of Superoxide Anion Generation in Neutrophils:
-
Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using standard procedures.
-
Pre-incubation: Neutrophils are pre-incubated with various concentrations of the chromone derivative for a short period.
-
Stimulation: The cells are stimulated with a chemoattractant such as fMLP (N-formyl-methionyl-leucyl-phenylalanine) to induce superoxide anion generation.
-
Detection: The generation of superoxide anion is measured by the reduction of ferricytochrome c, monitored spectrophotometrically.
-
IC50 Calculation: The concentration of the chromone derivative that inhibits superoxide anion generation by 50% is calculated.
COX Inhibition Assay:
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is incubated with the chromone derivative at various concentrations.
-
Substrate Addition: Arachidonic acid is added as the substrate.
-
Product Measurement: The conversion of arachidonic acid to prostaglandin H2 is measured, often using an enzyme immunoassay for prostaglandin E2.
-
IC50 Determination: The concentration of the compound causing 50% inhibition of enzyme activity is determined.
Signaling Pathways in Inflammation
The anti-inflammatory effects of chromones can be mediated through various pathways, including the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[8] Additionally, some chromones can suppress the production of reactive oxygen species (ROS) in immune cells like neutrophils.[4] The cGAS/STING pathway, which is involved in detecting cytosolic DNA and triggering an inflammatory response, is another potential target.[9]
Anti-inflammatory mechanisms of chromone derivatives.
Antimicrobial Potential of Chromone Derivatives
Chromone derivatives have shown a broad spectrum of antimicrobial activity against various bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[1][8][10]
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound. The following table summarizes the MIC values for various chromone derivatives.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 7-O-alkylated derivatives of chrysin | Bacteria | - | |
| Chromone Schiff bases | Bacteria/Fungi | - | [11] |
| Various synthetic chromones | Bacteria/Fungi | - | [12] |
Key Experimental Protocols
Broth Microdilution Method for MIC Determination:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The chromone derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow for Antimicrobial Screening
The general workflow for screening chromone derivatives for antimicrobial activity involves synthesis followed by a systematic evaluation of their efficacy against a panel of pathogenic microorganisms.
Workflow for antimicrobial evaluation of chromones.
Neuroprotective Potential of Chromone Derivatives
Recent research has highlighted the potential of chromones in the treatment of neurodegenerative diseases such as Alzheimer's disease.[1][13] Their neuroprotective effects are linked to their ability to inhibit key enzymes and pathological processes involved in these disorders.
Quantitative Data: In Vitro Neuroprotective Activity
The following table showcases the inhibitory activity of chromone derivatives against enzymes relevant to neurodegeneration.
| Compound/Derivative | Target Enzyme | IC50 (nM) | % Inhibition | Reference |
| 7-methoxy-3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one (33) | MAO-B | 15 | >6700 selectivity index | [13] |
| 2-chromonecarboxylic acid hybrid 16 | BuChE | 511 | - | [13] |
| 2-chromonecarboxylic acid hybrid 16 | AChE | - | 22% at 500 nM | [13] |
| 2-chromonecarboxylic acid hybrid 16 | Aβ aggregation | - | 67% | [13] |
Key Experimental Protocols
Enzyme Inhibition Assays (AChE, BuChE, MAO-B):
-
Enzyme and Substrate Preparation: The respective enzyme (e.g., human recombinant AChE) and its substrate (e.g., acetylthiocholine) are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the chromone derivative.
-
Reaction Initiation: The substrate is added to start the enzymatic reaction.
-
Detection: The product of the reaction is measured over time, typically using a colorimetric reagent (e.g., DTNB for cholinesterase assays).
-
IC50 Calculation: The concentration of the inhibitor that reduces enzyme activity by 50% is calculated.
Aβ Aggregation Inhibition Assay:
-
Aβ Peptide Preparation: Aβ peptide (e.g., Aβ1-42) is prepared in a suitable buffer to initiate aggregation.
-
Incubation with Inhibitor: The Aβ peptide is incubated with and without the chromone derivative at 37°C for a set period (e.g., 24-48 hours).
-
Aggregation Monitoring: The extent of Aβ fibril formation is monitored using Thioflavin T (ThT) fluorescence, where an increase in fluorescence indicates aggregation.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence and absence of the inhibitor.
Signaling and Mechanistic Pathways in Neuroprotection
The neuroprotective effects of chromones are multifaceted. They can act as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters.[13] They also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease therapy.[13] Furthermore, some chromone derivatives can inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[13]
References
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-allergic Cromones: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrar.org [ijrar.org]
- 9. Chromosomal instability and inflammation: a catch-22 for cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis And Evaluation Of Some Chromone Derivatives Using Microwave Oven For Antimicrobial Activities [journalijiar.com]
- 13. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Screening of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The 4H-chromen-4-one (also known as chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds, including flavonoids and isoflavonoids. These compounds have garnered significant interest due to their potential therapeutic applications, which include anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, an isoflavone, possesses key structural features—a 7-hydroxyl group and a 3-phenyl substitution—that are often associated with significant biological activity. This guide details a proposed in vitro screening workflow to elucidate the therapeutic potential of this specific molecule.
Potential Biological Activities
Based on the bioactivities of closely related analogs, the primary areas of investigation for this compound should include its anticancer and antioxidant potential.
Anticancer Activity
Derivatives of 7-hydroxy-4-phenylchromen-2-one have demonstrated cytotoxic effects against various human cancer cell lines. For instance, a triazole derivative of 7-hydroxy-4-phenylchromen-2-one exhibited potent activity against AGS (gastric cancer) cells.[1] Furthermore, the closely related compound 7-hydroxy flavone (which lacks the 2-methyl group) has shown promising anticancer activity against HeLa (cervical cancer) and MDA-MB231 (breast cancer) cell lines.[2][3][4]
Table 1: Illustrative Anticancer Activity of Structurally Similar Compounds
| Compound | Cell Line | IC50 Value | Reference |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS | 2.63 ± 0.17 µM | [1] |
| 7-hydroxy flavone | HeLa | 22.56 ± 0.21 µg/mL | [2][4] |
| 7-hydroxy flavone | MDA-MB231 | 3.86 ± 0.35 µg/mL | [2][4] |
Antioxidant Activity
The 7-hydroxyl group on the chromen-4-one scaffold is a key feature for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. The antioxidant potential of 7-hydroxy flavone has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, demonstrating significant activity.[2][3][4]
Table 2: Illustrative Antioxidant Activity of a Structurally Similar Compound
| Compound | Assay | IC50 Value | Reference |
| 7-hydroxy flavone | DPPH Radical Scavenging | 5.55 ± 0.81 µg/mL | [2][4] |
Proposed Signaling Pathways and Mechanisms of Action
The anticancer effects of related chromone derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. For example, a derivative of 7-hydroxy-4-phenylchromen-2-one was found to arrest cells in the G2/M phase of the cell cycle and induce apoptosis.[1] Molecular docking studies of 7-hydroxy flavone suggest that it may exert its anticancer effects by binding to and inhibiting the anti-apoptotic protein Bcl-2.[2][3][4]
Below are diagrams illustrating a hypothetical experimental workflow for screening the compound and a plausible signaling pathway for its anticancer activity based on available data for similar compounds.
Detailed Experimental Protocols
The following are detailed protocols for the key in vitro assays proposed for screening this compound.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common method to evaluate the free radical scavenging activity of a compound.
-
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[5]
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be prepared fresh and kept in the dark.[5]
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.
-
Positive Control: A standard antioxidant such as ascorbic acid or Trolox should be used as a positive control and prepared in the same manner as the test compound.[5][6]
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each dilution of the test compound or positive control to the wells.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.[6]
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[5][6]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.
-
MTT Cell Viability Assay (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Reagent Preparation:
-
MTT Solution (5 mg/mL): Dissolve MTT in phosphate-buffered saline (PBS), filter sterilize, and store at 4°C in the dark.
-
Solubilization Solution: A solution to dissolve the formazan crystals, such as acidified isopropanol (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol) or DMSO.
-
-
Assay Procedure:
-
Seed the desired cancer cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of this compound and a vehicle control (the solvent used to dissolve the compound).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the log of the compound concentration.
-
Western Blot Analysis (Mechanism of Action)
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the test compound on the expression levels of proteins involved in apoptosis and cell cycle regulation.
-
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the protein of interest (e.g., Bcl-2, Bax, caspases, cyclins). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
Procedure:
-
Sample Preparation: Lyse cells treated with the test compound and a control to extract total protein. Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression level of the target protein in treated samples is compared to that in control samples, often normalized to a loading control protein like β-actin or GAPDH.
Conclusion
While direct in vitro screening data for this compound is currently limited, the information available for structurally related compounds suggests that it is a promising candidate for investigation as an anticancer and antioxidant agent. The experimental protocols and proposed mechanisms of action outlined in this guide provide a robust framework for initiating a comprehensive in vitro evaluation of this compound. Further studies are warranted to determine its specific IC50 values, elucidate its precise molecular targets, and fully characterize its therapeutic potential.
References
- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C16H12O3 | CID 5380976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H -chromen-2-one derivatives - Shatokhin - Pharmacy & Pharmacology [journals.eco-vector.com]
mechanism of action studies for 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
An in-depth analysis of the scientific literature reveals a significant scarcity of dedicated mechanism of action studies for the specific compound 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one. This suggests that its biological activities and molecular targets are not yet extensively characterized. However, by examining research on structurally related isoflavones and chromen-4-one derivatives, we can infer potential mechanisms of action and lay the groundwork for future investigation.
This technical guide synthesizes available data on analogous compounds to propose likely biological activities, experimental approaches for their validation, and potential signaling pathways that this compound may modulate.
Potential Biological Activities and Molecular Targets
Compounds structurally similar to this compound, which belongs to the isoflavonoid class, have been reported to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities. The underlying mechanisms for these actions are often multifactorial.
Antioxidant Properties
Many isoflavones act as antioxidants through direct radical scavenging and by modulating the expression of antioxidant enzymes. The 7-hydroxy group on the chromen-4-one core is a key structural feature that can contribute to these effects by donating a hydrogen atom to neutralize free radicals.
Anti-inflammatory Effects
Structurally related compounds have been shown to exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response. This includes the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Anticancer Potential
The anticancer activity of isoflavones is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and prevent angiogenesis. These effects can be mediated through the modulation of various signaling pathways, including those involving protein kinases and transcription factors.
Proposed Experimental Workflows for Mechanism of Action Studies
To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines key experiments.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Potential Signaling Pathway Modulation
Based on the activities of related isoflavones, this compound could potentially modulate key signaling pathways involved in cellular regulation.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Many natural products, including isoflavones, have been shown to inhibit this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed protocols for key assays are essential.
Cell Viability Assay (MTT Assay)
Purpose: To assess the cytotoxic effects of the compound on cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Western Blot Analysis for Protein Expression
Purpose: To determine the effect of the compound on the expression levels of key proteins in a signaling pathway (e.g., p-IκBα, COX-2).
Protocol:
-
Treat cells with the compound at desired concentrations for a specific time period.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary (Hypothetical)
As no specific experimental data for this compound is available, the following table presents a hypothetical summary of potential results based on structurally similar compounds. This table should be populated with actual experimental data as it becomes available.
| Assay | Cell Line / Enzyme | Parameter | Value |
| Cell Viability | MCF-7 (Breast Cancer) | IC₅₀ (48h) | To be determined |
| Cell Viability | A549 (Lung Cancer) | IC₅₀ (48h) | To be determined |
| COX-2 Inhibition | Purified Ovine COX-2 | IC₅₀ | To be determined |
| Antioxidant Capacity | DPPH Radical Scavenging | EC₅₀ | To be determined |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be fully elucidated, its structural similarity to other biologically active isoflavones suggests a strong potential for antioxidant, anti-inflammatory, and anticancer activities. The proposed experimental workflows and signaling pathway analyses provide a robust framework for future investigations. Key future directions should include comprehensive in vitro and in vivo studies to identify its primary molecular targets, delineate the signaling pathways it modulates, and assess its pharmacokinetic and pharmacodynamic properties. Such studies will be crucial in determining the therapeutic potential of this compound.
A Technical Guide to Preliminary Cytotoxicity Screening of Novel Chromone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and principles involved in the preliminary cytotoxicity screening of novel chromone derivatives. Chromones are a class of heterocyclic compounds widely recognized as a "privileged scaffold" in medicinal chemistry due to their diverse pharmacological activities, including significant potential as anticancer agents.[1][2][3] A critical initial step in the development of these compounds is the assessment of their cytotoxic effects on various cell lines to determine their therapeutic potential and selectivity.[4]
Core Principles of Cytotoxicity Screening
Preliminary cytotoxicity screening aims to evaluate the concentration-dependent toxic effects of novel compounds on cultured cells. The primary goal is to determine key quantitative parameters, most notably the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that inhibits a biological process, such as cell proliferation or viability, by 50%. This metric is fundamental for comparing the potency of different derivatives and for selecting promising candidates for further investigation.[5]
Key Experimental Assays for Cytotoxicity Evaluation
Several robust, cell-based assays are available to measure the cytotoxicity of novel chromone compounds. The choice of assay depends on the specific research question and the expected mechanism of action.
-
MTT Assay: This is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[5][6] It is one of the most commonly used methods for initial cytotoxicity screening due to its simplicity and cost-effectiveness.[6] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.[5]
-
Apoptosis Assays (e.g., Caspase-3/7 Activity): These assays are used to investigate whether the compound induces programmed cell death (apoptosis). They measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic pathway.[5]
Detailed Experimental Protocol: MTT Assay
This section provides a detailed, step-by-step protocol for performing an MTT assay to assess the cytotoxicity of chromone compounds.[5][7][8]
3.1. Materials and Reagents
-
Novel chromone compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell lines (adherent or suspension)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer)
3.2. Experimental Workflow Diagram
3.3. Step-by-Step Procedure
-
Cell Seeding: Harvest cells and perform a cell count. Seed the cells into a 96-well plate at an optimal density (typically between 1,000 and 100,000 cells per well) in 100 µL of complete culture medium.[7] Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the novel chromone compounds in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the compounds to the respective wells. Include wells for untreated control (medium only) and solvent control (medium with the highest concentration of the solvent used, e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[7]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate the media without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8] A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve (percentage viability vs. compound concentration) to determine the IC50 value.
Data Presentation: Cytotoxicity of Novel Chromone Compounds
The results of cytotoxicity screenings are typically summarized in tables to facilitate comparison. The following tables present representative IC50 values for various chromone derivatives against different human cancer cell lines, compiled from multiple studies.
Table 1: Cytotoxic Activity (IC50) of Chromone Derivatives Against Various Cancer Cell Lines
| Compound ID/Group | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source(s) |
|---|---|---|---|---|---|
| Compound 8 | SW620 (Colorectal) | 3.2 | 5-Fluorouracil | 4.2 | [9] |
| 786-O (Kidney) | - | - | - | [9] | |
| T24 (Bladder) | - | - | - | [9] | |
| MCF-7 (Breast) | - | - | - | [9] | |
| Nitrogen Mustard Derivative 22e | MCF-7 (Breast) | 1.83 | - | - | [1] |
| MDA-MB-231 (Breast) | 1.90 | - | - | [1] | |
| Chromenopyridone 6b | A549 (Lung) | 2.4 ± 3.4 | - | - | [3] |
| HCT-15 (Colon) | 10.7 ± 2.5 | 5-Fluorouracil | 1.3 ± 0.01 | [3] | |
| SK-OV-3 (Ovarian) | 13.2 ± 2.3 | - | - | [3] | |
| SK-MEL-2 (Melanoma) | 7.0 ± 3.5 | Mitomycin-C | 2.0 ± 0.03 | [3] | |
| XF-498 (CNS) | 16.3 ± 3.5 | - | - | [3] | |
| Flavanone/Chromanone Derivative 1 | LoVo (Colon) | ~15 | Cisplatin | ~20 | [10] |
| HT-29 (Colon) | ~20 | Cisplatin | ~25 | [10] | |
| Caco-2 (Colon) | ~25 | Cisplatin | ~30 | [10] |
| | HMEC-1 (Normal) | ~35 | - | - |[10] |
Note: '-' indicates data not specified in the cited sources. IC50 values are approximate where exact figures were not provided.
Table 2: Cytotoxic Activity (IC50) of Chromone-Phosphorus Heterocycles
| Compound ID | Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Source(s) |
|---|---|---|---|---|---|
| Compound 19 | HepG-2 (Liver) | 1.61 | Doxorubicin | 0.467 | [2] |
| HCT-116 (Colon) | 1.72 | Doxorubicin | 0.468 | [2] | |
| Compound 20 | HepG-2 (Liver) | 2.49 | Doxorubicin | 0.467 | [2] |
| | HCT-116 (Colon) | 1.56 | Doxorubicin | 0.468 |[2] |
Mechanisms of Chromone-Induced Cytotoxicity: Apoptosis Signaling
Many chromone derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death essential for tissue homeostasis.[4][5] Apoptosis is executed through two primary signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases.[11][12]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[11] This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates an initiator caspase, typically procaspase-8.[12] Activated caspase-8 then directly activates executioner caspases (e.g., caspase-3) or cleaves the protein Bid into tBid, which in turn activates the intrinsic pathway.[12][13]
-
Intrinsic Pathway: The intrinsic pathway is triggered by intracellular stress signals such as DNA damage or oxidative stress.[11] These signals lead to the permeabilization of the outer mitochondrial membrane, resulting in the release of pro-apoptotic factors like cytochrome c into the cytosol.[12][13] Cytochrome c binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates the initiator procaspase-9.[12] Activated caspase-9 then proceeds to activate executioner caspases, leading to the dismantling of the cell.[13]
Conclusion
The preliminary cytotoxicity screening of novel chromone compounds is a foundational element of the drug discovery process. Standardized assays, particularly the MTT assay, provide essential quantitative data (IC50 values) that allow for the systematic evaluation and ranking of new chemical entities. Understanding the underlying mechanisms, such as the induction of apoptosis, further informs the development of these promising compounds. This guide provides the necessary protocols, data representation formats, and conceptual diagrams to aid researchers in conducting effective and reproducible cytotoxicity assessments, ultimately accelerating the journey from compound synthesis to potential therapeutic application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Unveiling the Antioxidant Potential of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of chronic and degenerative diseases. The quest for potent antioxidant compounds has led to extensive investigation of natural and synthetic molecules capable of mitigating oxidative damage. This technical guide delves into the antioxidant properties of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, a member of the flavonoid family. While direct experimental data on this specific compound is limited, this paper extrapolates its potential antioxidant activities based on the well-established characteristics of structurally related chromen-4-one derivatives. We provide an in-depth overview of its likely mechanisms of action, detailed protocols for in vitro antioxidant assays, and a discussion of its potential to modulate cellular antioxidant signaling pathways, such as the Nrf2-ARE pathway. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this class of compounds.
Introduction to this compound and Oxidative Stress
This compound belongs to the isoflavonoid subclass of flavonoids, characterized by a C6-C3-C6 carbon skeleton. The core structure, chromen-4-one, is prevalent in a vast array of natural products known for their diverse biological activities, including potent antioxidant effects[1]. The presence of a hydroxyl group at the 7-position is a common feature in many biologically active flavonoids and is known to contribute significantly to their radical scavenging capabilities. Oxidative stress arises from an overabundance of ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, which can inflict damage upon crucial cellular components like lipids, proteins, and DNA. Antioxidants counteract this damage by neutralizing these reactive species, thereby preventing the initiation and propagation of oxidative chain reactions.
In Vitro Antioxidant Activity: A Profile of Chromen-4-one Derivatives
Below is a summary of representative antioxidant data for various chromen-4-one derivatives, illustrating the expected format for presenting such quantitative findings.
| Compound/Derivative | Assay Type | IC50 Value (µM) | Reference Compound | IC50 Value of Reference (µM) |
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | ABTS Assay | 33.41 | Acarbose | 12.70 |
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | DPPH Assay | 44.27 | Acarbose | 16.03 |
| N-(4-chlorophenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamide | DPPH Assay | 16.32 | - | - |
| N-(4-methoxyphenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamide | DPPH Assay | 14.28 | - | - |
Note: The data presented in this table is for structurally related compounds and is intended for illustrative purposes only. Experimental determination is required to ascertain the precise antioxidant activity of this compound.
Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway
Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. A primary pathway in this cellular defense mechanism is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway[2][3].
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, including certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes. This binding event initiates the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant capacity[2][3][4][5][6].
Detailed Experimental Methodologies
Accurate assessment of antioxidant activity requires standardized and well-defined experimental protocols. The following sections detail the methodologies for two of the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm[7][8].
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner as the test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
A blank well should contain the solvent instead of the test compound.
-
A control well should contain the DPPH solution and the solvent.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is measured at approximately 734 nm[9].
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock and serial dilutions of the test compound and a standard antioxidant as described for the DPPH assay.
-
-
Assay Procedure:
-
Add a specific volume of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add a small volume of the test compound solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.
-
Structure-Activity Relationship (SAR)
The antioxidant activity of flavonoids is intricately linked to their chemical structure. For chromen-4-one derivatives, the following structural features are generally considered important for high antioxidant activity:
-
Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic rings are crucial. The 7-hydroxy group in the target compound is expected to be a key contributor to its radical scavenging ability.
-
Conjugation and Electron Delocalization: The conjugated system of the chromen-4-one core allows for the delocalization of electrons, which stabilizes the radical formed after hydrogen or electron donation, making the compound a more effective antioxidant.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring can influence the electronic properties of the molecule and, consequently, its antioxidant potential.
Conclusion and Future Directions
While direct experimental evidence is pending, the structural characteristics of this compound strongly suggest its potential as a valuable antioxidant agent. Its flavonoid backbone, coupled with a key hydroxyl moiety, positions it as a promising candidate for further investigation. Future research should focus on the synthesis and in vitro antioxidant screening of this compound using the assays detailed in this guide. Furthermore, cell-based assays are warranted to explore its ability to modulate the Nrf2 signaling pathway and to assess its cytoprotective effects against oxidative stress-induced cell death. Such studies will be instrumental in elucidating the full therapeutic potential of this and related chromen-4-one derivatives in the prevention and treatment of oxidative stress-related pathologies.
References
- 1. npaa.in [npaa.in]
- 2. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? | Semantic Scholar [semanticscholar.org]
- 4. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, a member of the isoflavone class of compounds. Isoflavones are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The synthesis protocol outlined here is a two-step process commencing with the Friedel-Crafts acylation of resorcinol to form a key deoxybenzoin intermediate, followed by a cyclization reaction to yield the final chromen-4-one structure. This protocol is designed to be a reliable method for obtaining the target compound for research and development purposes.
Introduction
This compound is a substituted isoflavone. The isoflavone scaffold is a common motif in a variety of biologically active natural products and synthetic compounds. The synthesis of isoflavones is a key area of research in organic and medicinal chemistry. The general approach often involves the construction of a deoxybenzoin intermediate followed by cyclization to form the chromen-4-one ring system.[1] This document details a robust two-step synthesis for this compound.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Friedel-Crafts Acylation. Resorcinol is acylated with 2-phenylpropionyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, to yield the deoxybenzoin intermediate, 1-(2,4-dihydroxyphenyl)-2-phenylpropan-1-one.
-
Step 2: Cyclization. The deoxybenzoin intermediate is then cyclized using acetic anhydride and a weak base, such as sodium acetate, to form the final product, this compound.
Quantitative Data Summary
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Cyclization | Final Product |
| Product Name | 1-(2,4-dihydroxyphenyl)-2-phenylpropan-1-one | This compound | This compound |
| Molecular Formula | C₁₅H₁₄O₃ | C₁₆H₁₂O₃ | C₁₆H₁₂O₃ |
| Molecular Weight | 242.27 g/mol | 252.26 g/mol | 252.26 g/mol [2] |
| Appearance | Off-white to pale yellow solid | White to off-white solid | Solid[2] |
| Melting Point | Not available | 240 °C[2] | 240 °C[2] |
| Yield | Variable | Variable | - |
| Purity | To be determined by TLC/NMR | To be determined by TLC/NMR/HPLC | >95% |
| CAS Number | Not available | 2859-88-3[2] | 2859-88-3[2] |
Experimental Protocols
Step 1: Synthesis of 1-(2,4-dihydroxyphenyl)-2-phenylpropan-1-one (Deoxybenzoin Intermediate)
Materials:
-
Resorcinol
-
2-Phenylpropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve resorcinol (1.0 equivalent) and 2-phenylpropionyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the resorcinol and 2-phenylpropionyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1M HCl. Caution: This is an exothermic process and will evolve HCl gas.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 1-(2,4-dihydroxyphenyl)-2-phenylpropan-1-one.
Step 2: Synthesis of this compound
Materials:
-
1-(2,4-dihydroxyphenyl)-2-phenylpropan-1-one
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, place the 1-(2,4-dihydroxyphenyl)-2-phenylpropan-1-one (1.0 equivalent) obtained from Step 1, anhydrous sodium acetate (3.0 equivalents), and acetic anhydride (10-15 equivalents).
-
Heat the mixture to reflux (approximately 140-150 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water with stirring.
-
Continue stirring until the excess acetic anhydride is hydrolyzed.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any remaining acetic acid and sodium acetate.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Characterization Data (Predicted/Analogous)
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.5-10.5 (s, 1H, -OH), 7.8-8.0 (d, 1H, H-5), 7.2-7.5 (m, 5H, Ar-H), 6.8-7.0 (m, 2H, H-6, H-8), 2.2-2.4 (s, 3H, -CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 175-180 (C=O), 160-165 (C-7), 155-160 (C-9), 150-155 (C-2), 130-135 (Ar-C), 125-130 (Ar-C), 120-125 (C-3), 115-120 (C-5), 110-115 (C-10), 100-105 (C-8), 95-100 (C-6), 15-20 (-CH₃).
-
IR (KBr, cm⁻¹): 3100-3300 (br, O-H), 1620-1640 (C=O, chromone), 1580-1600 (C=C, aromatic), 1100-1200 (C-O).
-
Mass Spectrometry (ESI-MS): m/z 253.08 [M+H]⁺, 251.07 [M-H]⁻.[3]
Visualization of Synthesis Workflow
References
Application Notes and Protocols for the Purification of Chromone Derivatives
Introduction
Chromones are a class of oxygenated heterocyclic compounds widely found in nature and also synthesized for various pharmacological applications, including antimicrobial, anti-inflammatory, and antitumor activities.[1][2] The isolation and purification of these derivatives from natural sources or synthetic reaction mixtures are critical steps to ensure the efficacy and safety of potential drug candidates. High purity is essential for accurate biological evaluation and structural elucidation. This document provides detailed application notes and experimental protocols for the primary analytical techniques used in the purification of chromone derivatives, tailored for researchers, scientists, and professionals in drug development.
Application Note 1: Chromatographic Purification of Chromone Derivatives
Chromatography is a cornerstone technique for the separation and purification of chromone derivatives from complex mixtures.[3] The choice of method depends on the required purity, scale of purification, and the physicochemical properties of the specific derivatives. High-Performance Liquid Chromatography (HPLC) is favored for achieving high purity, while traditional column chromatography is a versatile method for larger-scale, initial purification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of chromone derivatives due to their polar, non-volatile, and often heat-sensitive nature.[4] Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for these compounds.[4][5] By optimizing parameters such as the mobile phase composition, flow rate, and column temperature, high-resolution separation and purities exceeding 95% can be achieved.[2]
Column Chromatography
Column chromatography is a fundamental preparative technique used for the purification of organic compounds.[3] In the context of chromone derivatives, it is often used for initial cleanup of crude extracts or reaction mixtures. The separation is based on the differential adsorption of the compounds onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase (e.g., mixtures of hexane and ethyl acetate) flows through it.[1] Visualization of the separated compounds can be achieved using UV light.[1]
Data Presentation: Chromatographic Methods
The following table summarizes typical parameters and performance metrics for the chromatographic purification of chromone derivatives based on literature data.
| Parameter | Preparative HPLC | Column Chromatography | Purity Analysis (Analytical HPLC) |
| Stationary Phase | Reversed-phase C18 (5-10 µm) | Silica Gel | Reversed-phase C18 (5 µm)[4][5] |
| Column Dimensions | 250 mm × 10.0 mm[6] | Varies based on sample size | 150-250 mm × 4.6 mm[4] |
| Mobile Phase | Methanol/Acetonitrile and Water (often with 0.1% acid like formic or acetic acid)[4][6] | Hexane-Ethyl Acetate mixtures[1] | Gradient of Methanol or Acetonitrile and 0.1% Phosphoric Acid[5] |
| Flow Rate | 5.0 mL/min[6] | Gravity-fed or low pressure | 0.5–1.0 mL/min[4][5] |
| Detection | UV at 254 nm or 276 nm[5][6] | UV light (254 nm) for visualization[1] | UV at 254 nm, 280-330 nm[4][5] |
| Achieved Purity | > 95%[2] | Variable, used for initial cleanup | For quantification and purity check[1] |
| Recovery Yield | Typically high, follows pre-purification | Dependent on technique | N/A |
Table 1: Summary of typical parameters for the chromatographic purification of chromone derivatives.
Experimental Protocols
Protocol 1: Preparative HPLC Purification of Chromones
This protocol is based on a method for purifying chromone derivatives from a pre-purified plant extract.[2][6]
1. Sample Preparation: a. Dissolve the crude or partially purified chromone derivative mixture in the mobile phase to a concentration of approximately 30 mg/mL.[6] b. Filter the sample solution through a 0.45 µm membrane filter to remove any particulate matter that could clog the column.[4]
2. HPLC System Configuration: a. Column: YMC C18 column (250 mm × 10.0 mm, 5 µm particle size).[6] b. Mobile Phase: A mixture of methanol and 0.1% aqueous acetic acid. The exact ratio (e.g., 70:30 v/v) should be optimized based on analytical HPLC runs to achieve the best separation.[6] c. Flow Rate: 5.0 mL/min.[6] d. Column Temperature: 30°C.[6] e. Detection Wavelength: 276 nm.[6]
3. Purification Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject a suitable volume of the prepared sample (e.g., 4 mL) onto the column.[6] c. Run the separation isocratically. d. Collect the fractions corresponding to the desired peaks as they elute from the column. e. Analyze the purity of the collected fractions using analytical HPLC. f. Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified chromone derivative.
Protocol 2: General Silica Gel Column Chromatography
This protocol describes a general procedure for the initial purification of synthesized chromone derivatives.[1]
1. Column Packing: a. Select a glass column of appropriate size for the amount of sample to be purified. b. Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane). c. Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.
2. Sample Loading: a. Dissolve the crude chromone derivative mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
3. Elution: a. Begin elution with a nonpolar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[1] b. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to elute compounds with increasing polarity. c. Collect fractions of the eluent in separate test tubes.
4. Fraction Analysis: a. Monitor the separation by spotting fractions onto a Thin-Layer Chromatography (TLC) plate and visualizing under UV light (254 nm).[1] b. Combine the fractions that contain the pure desired compound. c. Evaporate the solvent from the combined fractions to yield the purified product.
Visualization: Chromatographic Purification Workflow
Caption: Workflow for chromatographic purification of chromone derivatives.
Application Note 2: Recrystallization for Purifying Solid Chromone Derivatives
Recrystallization is the most important method for purifying nonvolatile, solid organic compounds.[7] The technique relies on the principle that the solubility of most solids increases with temperature.[8] An impure solid is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution.[7][9]
Single-Solvent Recrystallization
This is the most common method, where a single solvent is found that dissolves the chromone derivative well at high temperatures but poorly at low temperatures.[7][10]
Two-Solvent Recrystallization
This method is used when no single suitable solvent can be found. It involves a pair of miscible solvents. The first solvent ("soluble solvent") dissolves the compound readily at all temperatures, while the second solvent ("insoluble solvent") does not dissolve the compound at any temperature.[10]
Experimental Protocols
Protocol 3: Single-Solvent Recrystallization
This is a general protocol for the purification of a solid chromone derivative.[7][8]
1. Solvent Selection: a. Place a small amount of the impure chromone derivative in a test tube. b. Add a few drops of a potential solvent and observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage. c. Gently heat the test tube. A good solvent will dissolve the compound completely when hot. d. Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.
2. Dissolution: a. Place the impure solid in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves, creating a saturated solution.
3. Decolorization (if necessary): a. If the solution is colored (and the pure compound is known to be colorless), add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[7] b. Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[11]
4. Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. b. Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal yield.[7]
5. Crystal Collection and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel.[8] b. Wash the crystals with a small amount of cold solvent to rinse away any remaining impurities.[7] c. Allow the crystals to dry completely on the filter paper with continued suction or by transferring them to a watch glass.
Protocol 4: Two-Solvent Recrystallization
This protocol is an alternative when a single solvent is not effective.[10]
1. Solvent Selection: a. Find a "soluble solvent" that dissolves the chromone derivative well at room temperature. b. Find an "insoluble solvent" in which the chromone derivative is not soluble at any temperature. c. The two solvents must be fully miscible with each other.
2. Dissolution: a. Dissolve the impure solid in a minimum amount of the hot "soluble solvent" in an Erlenmeyer flask.
3. Addition of Second Solvent: a. While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation. b. Add one or two drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.[10]
4. Crystallization and Collection: a. Follow steps 4 and 5 from the Single-Solvent Recrystallization protocol above (cooling, collection, and drying).
Visualization: Recrystallization Process
Caption: General workflow for the recrystallization of solid compounds.
Purity Assessment
The purity of the final chromone derivative fractions should be rigorously assessed. This is typically done by:
-
Analytical HPLC: A fast and accurate method to determine the percentage purity by comparing the area of the main peak to the total area of all peaks.[5]
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure and can estimate purity, with levels often ranging from 95% to 99%.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the purified compound.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kngac.ac.in [kngac.ac.in]
- 4. oudacademia.com [oudacademia.com]
- 5. [Isolation-preparation and determination of chromones from Saposhnikovia divaricata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recrystallization [sites.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. Home Page [chem.ualberta.ca]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one is a member of the isoflavone class of compounds, which are known to possess a variety of biological activities, including anticancer properties. Isoflavones, structurally similar to estrogens, can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression. This document provides a summary of the potential applications of this compound in cancer research, based on the activities of structurally related isoflavones. The provided protocols and data serve as a guide for investigating its efficacy in various cancer cell lines.
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. The following information is extrapolated from studies on structurally similar isoflavones, such as 7-hydroxyisoflavone, daidzein, and genistein. Researchers should validate these protocols and findings for the specific compound of interest.
Data Presentation: Cytotoxic Activity of Structurally Similar Isoflavones
The following table summarizes the cytotoxic activities (IC50 values) of isoflavones with structural similarity to this compound in various cancer cell lines. This data can serve as a preliminary guide for selecting appropriate concentration ranges for initial screening experiments.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7,3′,4′-trihydroxyisoflavone | HepG2 (Liver Cancer) | Not specified, but showed anti-cancer effects | [1] |
| 7,8,4′-trihydroxyisoflavone | HepG2 (Liver Cancer) | Not specified, but showed anti-cancer effects | [1] |
| Formononetin Derivative (22) | MCF-7 (Breast Cancer) | 11.5 ± 1.52 | [2] |
| Formononetin Derivative (22) | MDA-MB-231 (Breast Cancer) | 5.44 ± 1.28 | [2] |
| Formononetin Derivative (22) | H460 (Lung Cancer) | 6.36 ± 1.55 | [2] |
| Barbigerone Derivative (55a) | HepG2 (Liver Cancer) | 0.28 | [2] |
| Barbigerone Derivative (55a) | A375 (Melanoma) | 1.58 | [2] |
| Barbigerone Derivative (55a) | U251 (Glioblastoma) | 3.50 | [2] |
| 7-hydroxy-3,4-dihydrocadalene | MCF7 (Breast Cancer) | 55.24 (48h) | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if the compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis
This protocol is to investigate the effect of the compound on the expression of proteins involved in apoptosis and cell signaling.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Akt, p-Akt, ERK, p-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound, lyse them in RIPA buffer, and quantify the protein concentration.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Potential Signaling Pathways
Based on studies of similar isoflavones, this compound may exert its anticancer effects by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation. Isoflavones have been shown to inhibit these pathways, leading to apoptosis and cell cycle arrest.[4][5]
Conclusion
This compound, as an isoflavone, holds promise as a potential anticancer agent. The provided application notes and protocols, derived from research on structurally related compounds, offer a solid foundation for investigating its efficacy and mechanism of action in various cancer cell lines. Further research is warranted to elucidate the specific cellular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.
References
- 1. Anti-cancer activity and cellular uptake of 7,3′,4′- and 7,8,4′-trihydroxyisoflavone in HepG2 cells under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one as a Fluorescent Probe in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence for the use of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one as a fluorescent probe in microscopy is not extensively available in current literature. The following application notes and protocols are based on the known fluorescent properties of structurally similar 7-hydroxy-substituted flavonoids and coumarins and are provided as a guide for research and development.[1][2] It is recommended that users perform initial characterization and optimization for their specific applications.
Introduction
This compound is a member of the isoflavone class of compounds.[3] Molecules within the broader 7-hydroxyflavone and 7-hydroxycoumarin families are recognized for their intrinsic fluorescent properties, making them valuable tools in biological imaging and sensing.[2] These compounds are frequently employed as fluorescent probes for various cellular applications, including the detection of reactive oxygen species (ROS) and the study of enzyme-inhibitor interactions.[1][2] The 7-hydroxyl group is a key feature that often contributes to the molecule's fluorescent characteristics and its sensitivity to the microenvironment. This document outlines the potential applications and provides generalized protocols for the use of this compound as a fluorescent probe in microscopy.
Principle of Action
The fluorescence of 7-hydroxy-substituted chromenones is often sensitive to the local environment, including polarity and pH. In the context of cellular imaging, these probes can be used to visualize cellular structures or to report on specific physiological states. For instance, based on the behavior of analogous compounds, it is hypothesized that this compound could act as a probe for oxidative stress. An increase in intracellular reactive oxygen species (ROS) may lead to oxidation of the probe, resulting in a detectable change in its fluorescence intensity or emission wavelength.[1]
Data Presentation
The photophysical properties of this compound are not extensively documented. However, data from structurally related 7-hydroxycoumarin derivatives can provide an estimate of its potential fluorescent characteristics.
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Solvent/Environment |
| This compound (Predicted) | ~350 - 380 | ~440 - 480 | Not Determined | Aqueous Buffer |
| 7-Hydroxy-3-phenyl-2H-chromen-2-one | ~355 | ~455 | 0.32 | PBS Buffer (pH 7.4) |
| 7-Hydroxy-coumarin derivative | Not specified | Not specified | 0.25 | Not specified |
Table 1: Photophysical Properties of this compound and a Related Compound. Data for the target compound is predicted based on similar structures.[2]
Experimental Protocols
The following are generalized protocols that can serve as a starting point for utilizing this compound in fluorescence microscopy. Optimization for specific cell types and experimental conditions is highly recommended.
Protocol 1: Live-Cell Staining for General Intracellular Visualization
Objective: To visualize the intracellular distribution of this compound in living cells.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent)
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Culture: Plate cells on live-cell imaging dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
-
Staining Solution Preparation: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium or PBS) to the cells. Image the cells using a fluorescence microscope with excitation around 350-380 nm and emission collection around 440-480 nm.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
Objective: To use this compound to detect changes in intracellular ROS levels.
Materials:
-
All materials from Protocol 1
-
A known ROS inducer (e.g., hydrogen peroxide, H₂O₂)
-
A known antioxidant (e.g., N-acetylcysteine, NAC) as a negative control
Procedure:
-
Cell Preparation and Staining: Follow steps 1-4 from Protocol 1.
-
Induction of Oxidative Stress:
-
Positive Control: After staining, treat a subset of cells with a known ROS inducer (e.g., 100-500 µM H₂O₂ in culture medium) for a predetermined amount of time (e.g., 30-60 minutes).
-
Negative Control: Pre-incubate a subset of cells with an antioxidant (e.g., 1-5 mM NAC) for 1-2 hours before and during staining and ROS induction.
-
Untreated Control: Leave a subset of stained cells untreated.
-
-
Washing: After treatment, wash the cells as described in Protocol 1 (Step 5).
-
Imaging and Analysis: Image all cell groups under the same conditions. Quantify the fluorescence intensity of individual cells or cell populations. A change in fluorescence in the H₂O₂-treated group compared to the untreated and NAC-treated groups would indicate that the probe is responsive to oxidative stress.
Visualizations
Caption: A generalized workflow for live-cell imaging.
Caption: A potential mechanism for ROS detection.
References
Application Note: A Multi-Tiered Experimental Design for Assessing the Anti-Inflammatory Effects of Chromones
Introduction
Chromones are a class of heterocyclic compounds that have garnered significant interest in drug development due to their diverse biological activities, including promising anti-inflammatory properties.[1][2] Dysregulation of inflammatory pathways is a key factor in a wide range of chronic diseases. The anti-inflammatory mechanism of chromones is multifaceted; historically known as 'mast cell stabilizers', their actions are now understood to extend to the inhibition of eicosanoid release, cytokine production, and the modulation of critical intracellular signaling cascades.[3][4] Key pathways implicated in their mechanism include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[1][2][5]
This document provides a comprehensive, multi-tiered experimental framework for researchers, scientists, and drug development professionals to effectively screen and characterize the anti-inflammatory potential of novel chromone derivatives. The workflow progresses from high-throughput in vitro screening to detailed mechanistic studies and culminates in in vivo validation using established preclinical models.
Caption: A multi-tiered workflow for evaluating chromone anti-inflammatory activity.
Tier 1: In Vitro Screening for Anti-Inflammatory Activity
The initial screening phase utilizes a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated macrophages.[2] Macrophage cell lines, such as RAW 264.7, are robust and reliable for assessing the inhibition of key pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[1][6]
Data Presentation: In Vitro Efficacy
The following table presents hypothetical data for a candidate chromone derivative ("Chromone-X") compared to a standard anti-inflammatory agent, Dexamethasone. Data is expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Target Mediator | Cell Line | IC50 Value (µM) |
| Chromone-X | Nitric Oxide (NO) | RAW 264.7 | 5.33 ± 0.57[6] |
| Chromone-X | TNF-α | RAW 264.7 | 8.15 ± 0.92 |
| Chromone-X | IL-6 | RAW 264.7 | 12.4 ± 1.5 |
| Dexamethasone | TNF-α | RAW 264.7 | 0.05 ± 0.01 |
| Dexamethasone | IL-6 | RAW 264.7 | 0.09 ± 0.02 |
Tier 2: Mechanism of Action (MOA) Elucidation
Chromones that demonstrate significant activity in the initial screen are advanced to mechanistic studies. The primary objective is to determine if the observed anti-inflammatory effects are mediated through the inhibition of the NF-κB and/or MAPK signaling pathways.[2] This is typically assessed by measuring the phosphorylation status of key proteins in these cascades using Western blot analysis.[7]
Caption: Key inflammatory signaling pathways targeted by chromones.
Data Presentation: Western Blot Analysis
Quantitative data from Western blots are derived by densitometric analysis of protein bands, normalized to a loading control (e.g., β-actin). The table below shows hypothetical results following treatment of LPS-stimulated macrophages with Chromone-X.
| Target Protein | Treatment Group | Relative Band Intensity (Normalized to β-actin) | Fold Change vs. LPS Control |
| p-p65 (NF-κB) | Control (Untreated) | 0.15 ± 0.03 | 0.14 |
| LPS (1 µg/mL) | 1.00 ± 0.12 | 1.00 | |
| LPS + Chromone-X (10 µM) | 0.45 ± 0.08 | 0.45 | |
| p-p38 (MAPK) | Control (Untreated) | 0.21 ± 0.04 | 0.20 |
| LPS (1 µg/mL) | 1.00 ± 0.15 | 1.00 | |
| LPS + Chromone-X (10 µM) | 0.38 ± 0.07 | 0.38 |
Tier 3: In Vivo Validation of Anti-Inflammatory Efficacy
Promising candidates with a defined mechanism of action are validated in a relevant animal model of acute inflammation. The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for this purpose.[8][9] The inflammatory response induced by carrageenan is characterized by edema, which can be quantified by measuring the increase in paw volume.[10][11]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Data Presentation: In Vivo Paw Edema Assay
The primary endpoints are the increase in paw volume over time and the percentage inhibition of edema at a peak time point (e.g., 3 hours post-carrageenan).
| Treatment Group (n=6) | Dose (mg/kg, p.o.) | Mean Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control (Saline) | - | 0.78 ± 0.06 | 0% |
| Chromone-X | 25 | 0.51 ± 0.05 | 34.6% |
| Chromone-X | 50 | 0.35 ± 0.04 | 55.1% |
| Indomethacin (Positive Control) | 10 | 0.40 ± 0.05 | 48.7% |
| p<0.05, **p<0.01 compared to Vehicle Control group |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay (LPS-induced NO and Cytokine Production)
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere for 24 hours.[12]
2. Treatment:
-
Pre-treat the cells with various concentrations of the chromone derivative (e.g., 1, 5, 10, 20 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour.[1]
-
Stimulate inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[13]
-
Incubate the plate for 24 hours at 37°C.
3. Nitric Oxide (NO) Measurement (Griess Assay): [2]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate in the dark at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
4. Cytokine Measurement (ELISA): [14]
-
Collect the remaining cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Western Blot Analysis for NF-κB and MAPK Pathways
1. Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.[15]
-
Pre-treat cells with the chromone derivative for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to capture peak protein phosphorylation.
2. Protein Extraction: [15]
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells with 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer: [7][16]
-
Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-phospho-p38, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) detection reagent.
-
Visualize the protein bands using an imaging system and perform densitometric analysis.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema
1. Animals:
-
Use male Wistar rats (150-180 g). Allow animals to acclimatize for at least one week before the experiment.
2. Grouping and Dosing: [8]
-
Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Chromone-X treatment groups (e.g., 25 and 50 mg/kg).
-
Measure the initial volume of the right hind paw (V₀) using a plethysmometer.
-
Administer the test compounds or vehicle orally (p.o.) one hour before inducing inflammation.
3. Induction of Edema: [8][17]
-
Inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.
4. Paw Volume Measurement: [8][10]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
5. Data Analysis:
-
Calculate the increase in paw volume (Edema): Edema (mL) = Vₜ - V₀.
-
Calculate the Percentage Inhibition of Edema: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Analyze data using ANOVA followed by a post-hoc test for statistical significance.
References
- 1. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The Anti-allergic Cromones: Past, Present, and Future [frontiersin.org]
- 4. Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1 | PLOS One [journals.plos.org]
- 5. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 17. bio-protocol.org [bio-protocol.org]
Protocol for Evaluating the Antimicrobial Activity of Synthetic Chromones
Application Note & Protocol: AN-CHROM-AM-25
For Research Use Only.
Introduction
Chromones are a class of heterocyclic compounds that form the backbone of various natural products, such as flavonoids.[1] Synthetic chromone derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. Synthetic chromones represent a promising scaffold for this purpose, with studies indicating their potential to inhibit essential bacterial processes. This document provides a comprehensive protocol for the initial in vitro evaluation of the antimicrobial activity of newly synthesized chromone derivatives.
The described protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed for researchers in microbiology, medicinal chemistry, and drug development. Key assays covered include the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility testing via the Kirby-Bauer disk diffusion method.
Materials and Reagents
-
Synthetic Chromone Compounds
-
Dimethyl Sulfoxide (DMSO), sterile
-
Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923)
-
Gram-negative bacteria (e.g., Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation
-
Sterile 0.9% saline
-
0.5 McFarland turbidity standard
-
Sterile 96-well microtiter plates
-
Sterile Petri dishes (90 mm and 150 mm)
-
Sterile filter paper disks (6 mm)
-
Positive control antibiotics (e.g., Gentamicin, Ampicillin)
-
Resazurin sodium salt solution (0.015% w/v in sterile distilled water)
-
Sterile pipettes and tips
-
Micropipettes
-
Incubator (35 ± 2°C)
-
Spectrophotometer or nephelometer
-
Vortex mixer
-
Sterile swabs
-
Calipers or ruler
Experimental Workflow
The overall workflow for screening the antimicrobial activity of synthetic chromones involves a primary screening to determine inhibitory activity, followed by secondary assays to quantify bactericidal effects and confirm susceptibility.
References
Application Notes and Protocols for Testing 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one is a member of the flavonoid family, a class of compounds known for a wide range of biological activities. Structurally related chromen-4-one derivatives have demonstrated potential as anti-inflammatory, antioxidant, and cytotoxic agents.[1][2][3] For instance, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the TLR4/MAPK signaling pathway.[1][4][5] Furthermore, derivatives of the closely related 7-hydroxy-4-phenylchromen-2-one have been found to induce cell cycle arrest and apoptosis in cancer cell lines.[6]
Given the pharmacological potential of this structural class, a comprehensive in vitro evaluation of this compound is warranted. These application notes provide a suite of detailed protocols for cell-based assays to characterize its biological effects, focusing on cytotoxicity, cell proliferation, apoptosis, and anti-inflammatory activity.
Experimental Assays
A panel of cell-based assays is recommended to elucidate the biological activity profile of this compound. The following assays provide a robust framework for an initial screening cascade.
Cell Viability and Cytotoxicity Assays
Determining the effect of a compound on cell viability is a critical first step. Tetrazolium reduction assays are a reliable method for assessing metabolic activity, which is often used as an indicator of cell viability.[7][8]
-
MTT Assay: Measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[9]
-
XTT Assay: A similar assay that uses the XTT reagent, which is reduced to a water-soluble orange formazan product, simplifying the protocol.[10]
Cell Proliferation Assays
These assays quantify the rate of cell division and are essential for identifying compounds with cytostatic effects.
-
BrdU Assay: Detects the incorporation of the synthetic nucleoside 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.[11][12]
-
Ki-67 Staining: Ki-67 is a nuclear protein expressed during all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent (G0) cells, making it an excellent marker for proliferating cells.[12][13][14]
Apoptosis Assays
To determine if cytotoxicity is mediated by programmed cell death, specific markers of apoptosis are measured.
-
Annexin V Staining: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15][16]
-
Caspase Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases like caspase-3 provides a direct assessment of apoptotic signaling.[15][17]
Anti-Inflammatory Assays
Based on the known anti-inflammatory properties of similar flavonoids, it is pertinent to investigate the potential of this compound to modulate inflammatory responses.[1][18]
-
Nitric Oxide (NO) Production Assay: In inflammatory conditions, macrophages can be stimulated to produce nitric oxide. The Griess assay can be used to measure nitrite, a stable breakdown product of NO, in cell culture supernatants.
-
Cytokine Production Assay (ELISA): The effect of the compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | MTT | 24 | Value |
| MCF-7 | MTT | 48 | Value |
| A549 | MTT | 24 | Value |
| A549 | MTT | 48 | Value |
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | Assay | Concentration (µM) | % Proliferation Inhibition |
| MCF-7 | BrdU | 1 | Value |
| MCF-7 | BrdU | 10 | Value |
| MCF-7 | BrdU | 50 | Value |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment | % Annexin V Positive Cells | Caspase-3 Activity (Fold Change) |
| MCF-7 | Control | Value | 1.0 |
| MCF-7 | Compound (IC₅₀) | Value | Value |
| MCF-7 | Staurosporine (Positive Control) | Value | Value |
Table 4: Anti-inflammatory Effects of this compound
| Cell Line | Treatment | NO Production (% of LPS Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| RAW 264.7 | Control | Value | Value | Value |
| RAW 264.7 | LPS (1 µg/mL) | 100 | Value | Value |
| RAW 264.7 | LPS + Compound (10 µM) | Value | Value | Value |
| RAW 264.7 | LPS + Dexamethasone (1 µM) | Value | Value | Value |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Materials:
-
This compound
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cells treated with this compound
-
Flow cytometer
Procedure:
-
Seed and treat cells with the compound as described for the viability assay.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Protocol 3: BrdU Cell Proliferation Assay
Materials:
-
BrdU Cell Proliferation Assay Kit
-
Cells treated with this compound
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with the compound for the desired duration.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Remove the labeling medium, fix, and permeabilize the cells according to the kit manufacturer's instructions.[11]
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the secondary antibody conjugate.
-
Add the substrate and measure the absorbance or fluorescence according to the kit's protocol.
Protocol 4: Nitric Oxide Production Assay (Griess Assay)
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Sodium nitrite standard
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
Visualizations
Signaling Pathway Diagram
Caption: Putative TLR4/MAPK signaling pathway and potential points of inhibition.
Experimental Workflow Diagrams
Caption: General workflow for cell viability assays (MTT/XTT).
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H -chromen-2-one derivatives - Shatokhin - Pharmacy & Pharmacology [journals.eco-vector.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. interchim.fr [interchim.fr]
- 12. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 13. Cellular Proliferation and Cell Cycling | ki-67 Flow Cytometry | CellCarta [cellcarta.com]
- 14. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. biotium.com [biotium.com]
- 18. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one as a building block in organic synthesis
Application Notes and Protocols: 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 7-hydroxy-2-methylisoflavone, is a member of the isoflavone class of flavonoids.[1][2] Isoflavones are a significant group of naturally occurring and synthetic compounds that serve as privileged scaffolds in medicinal chemistry and materials science.[3] The structure of this compound, featuring a reactive phenolic hydroxyl group and a modifiable chromenone core, makes it a valuable and versatile building block for the synthesis of a diverse array of derivatives. These derivatives have shown potential in various therapeutic areas, including cancer and inflammatory diseases.[4][5]
This document provides detailed application notes on the utility of this compound in organic synthesis, along with protocols for its preparation and derivatization.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of the title compound is provided below.
| Property | Value | Reference |
| CAS Number | 2859-88-3 | [6] |
| Molecular Formula | C₁₆H₁₂O₃ | [2][6] |
| Molecular Weight | 252.27 g/mol | |
| Appearance | Solid | [2] |
| Melting Point | 240 °C | [2] |
| Predicted XLogP3 | 3.1 | [7] |
| SMILES | CC1=C(C(=O)C2=C(O1)C=C(O)C=C2)C1=CC=CC=C1 | |
| InChI Key | BBCDTCKKROIGAB-UHFFFAOYSA-N | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of isoflavones can be achieved through various established routes, most notably the deoxybenzoin route. This involves the acylation of a phenol with a phenylacetic acid derivative to form a deoxybenzoin intermediate, followed by cyclization to form the chromenone ring.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
Resorcinol
-
Phenylacetic acid
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Propanoic anhydride
-
Sodium propionate
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
Step 1: Synthesis of 2,4-Dihydroxy-α-phenylacetophenone (Deoxybenzoin Intermediate)
-
A mixture of resorcinol (1 eq.) and phenylacetic acid (1 eq.) is added to freshly fused and powdered anhydrous zinc chloride (2.5 eq.).
-
The mixture is heated in an oil bath at 150-160 °C for 2 hours with constant stirring.
-
The reaction mixture is cooled to room temperature and then treated with 10% aqueous HCl.
-
The resulting solid is filtered, washed thoroughly with water, and dried.
-
The crude deoxybenzoin can be purified by recrystallization from aqueous ethanol.
Step 2: Cyclization to this compound
-
The dried deoxybenzoin intermediate from Step 1 (1 eq.) is refluxed with propanoic anhydride (10 eq.) and freshly fused sodium propionate (3 eq.) at 180-190 °C for 8-10 hours.
-
After cooling, the reaction mixture is poured into ice water and left overnight.
-
The separated solid is filtered, washed with water, and then dissolved in ethyl acetate.
-
The organic layer is washed with a saturated sodium bicarbonate solution, followed by water, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure this compound.
Application Notes: A Versatile Building Block
The utility of this compound as a synthetic building block stems from its key structural features: the nucleophilic 7-hydroxyl group and the electrophilic sites on the chromenone core. These allow for a wide range of chemical modifications to generate libraries of novel compounds for biological screening.
Figure 2: Synthetic utility of this compound.
1. Derivatization at the 7-Hydroxyl Group: The phenolic hydroxyl group at the C-7 position is the most common site for derivatization. Its nucleophilicity allows for straightforward reactions to produce a variety of derivatives.
-
O-Alkylation and O-Arylation: Reaction with various alkyl or aryl halides in the presence of a weak base (e.g., K₂CO₃) yields ether derivatives. This modification is often used to modulate the lipophilicity and pharmacokinetic properties of the molecule.
-
O-Acylation: Esterification with acyl chlorides or anhydrides produces ester derivatives. These can act as prodrugs, which are hydrolyzed in vivo to release the active parent compound.
-
O-Glycosylation: The synthesis of glycosides can improve water solubility and alter the bioavailability and targeting of the parent molecule.[8]
2. Synthesis of Heterocyclic Hybrids: The chromenone scaffold can be used to construct more complex heterocyclic systems. For example, pyrazole-containing chromenones have been synthesized and shown to possess biological activity.[8]
Protocol 2: Representative O-Alkylation of the 7-Hydroxyl Group
This protocol describes a general method for the synthesis of 7-alkoxy-2-methyl-3-phenyl-4H-chromen-4-one derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone or N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1 eq.) in dry acetone or DMF.
-
Add anhydrous potassium carbonate (2-3 eq.) and the desired alkyl halide (1.2 eq.).
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 7-alkoxy derivative.
Applications in Drug Discovery
Derivatives of the 7-hydroxy-chromenone scaffold have been investigated for a range of biological activities. The core structure serves as a template, and modifications are introduced to optimize potency and selectivity for various biological targets.
Anticancer Activity
A study on novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties demonstrated potent cytotoxic activity against several human cancer cell lines.[4] The most active compound exhibited an IC₅₀ value of 2.63 µM against the AGS cell line and was found to induce apoptosis and cell cycle arrest at the G2/M phase.[4]
| Compound | Cancer Cell Line | IC₅₀ (µM)[4] |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS | 2.63 ± 0.17 |
| " | MGC-803 | 5.12 ± 0.25 |
| " | HCT-116 | 6.31 ± 0.33 |
| " | A-549 | 8.14 ± 0.41 |
| " | HepG2 | 9.26 ± 0.52 |
| " | HeLa | 10.53 ± 0.64 |
| 5-Fluorouracil (Positive Control) | AGS | 6.82 ± 0.31 |
Biological Screening Workflow
The development of new derivatives from the title compound typically follows a structured workflow from synthesis to biological evaluation.
Figure 3: Workflow for derivative synthesis and biological screening.
Disclaimer: The provided protocols are representative methods based on established chemical literature for similar compounds. Researchers should adapt these protocols as necessary and adhere to all laboratory safety guidelines. The biological activity data presented is for derivatives of a related chromenone core and serves to illustrate the potential of this class of compounds.
References
- 1. Human Metabolome Database: Showing metabocard for 7-Hydroxy-2-methylisoflavone (HMDB0033979) [hmdb.ca]
- 2. This compound | C16H12O3 | CID 5380976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. PubChemLite - this compound (C16H12O3) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the spectroscopic analysis of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, a member of the isoflavone class of compounds. Isoflavones are of significant interest in drug discovery due to their potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2] This application note outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, along with detailed protocols for these techniques.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is compiled from publicly available spectral databases for closely related compounds and predictive models, providing a reliable reference for experimental verification.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: DMSO-d₆, 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.6 | Singlet (broad) | 1H | 7-OH |
| ~7.9 | Doublet | 1H | H-5 |
| ~7.5 - 7.3 | Multiplet | 5H | Phenyl H |
| ~6.9 | Doublet of Doublets | 1H | H-6 |
| ~6.8 | Doublet | 1H | H-8 |
| ~2.2 | Singlet | 3H | 2-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Solvent: DMSO-d₆, 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C-4 (C=O) |
| ~162 | C-7 |
| ~160 | C-2 |
| ~157 | C-9 |
| ~132 - 128 | Phenyl C |
| ~126 | C-5 |
| ~122 | C-3 |
| ~115 | C-10 |
| ~114 | C-6 |
| ~102 | C-8 |
| ~20 | 2-CH₃ |
Table 3: IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| ~1640 | Strong | C=O stretch (γ-pyrone) |
| ~1610, 1580, 1490 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100 | Medium | C-O stretch (phenol) |
Table 4: Mass Spectrometry Data (ESI-MS)
| m/z | Ion Type |
| 253.08 | [M+H]⁺ |
| 275.06 | [M+Na]⁺ |
| 251.07 | [M-H]⁻ |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
400 MHz NMR Spectrometer
Procedure:
-
Weigh approximately 5-10 mg of the sample and dissolve it in 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans are recommended as starting parameters.
-
Acquire the ¹³C NMR spectrum. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio are recommended.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) using the spectrometer's software.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Hydraulic press with pellet-making die
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
Procedure:
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the pellet-making die.
-
Press the powder under high pressure (8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
Instrumentation:
-
Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
Procedure:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation in positive ion mode.
-
Set the ESI-MS parameters. Typical settings for positive ion mode are: capillary voltage ~3.5 kV, cone voltage ~30 V, desolvation gas flow ~600 L/hr, and desolvation temperature ~350 °C. For negative ion mode, the capillary voltage is typically set to ~-3.0 kV.
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
-
Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other adducts or fragment ions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Representative Signaling Pathway
Flavonoids, including isoflavones, are known to exert their biological effects by modulating various cellular signaling pathways.[3][4][5][6] A key mechanism is their antioxidant activity, which can involve the regulation of pathways such as the PI3K/Akt pathway, leading to the activation of antioxidant response elements.
References
- 1. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving the reaction yield of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one synthesis
Technical Support Center: Synthesis of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to improve reaction yield and address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The proposed synthesis is a multi-step process, and troubleshooting is provided for each critical stage.
Proposed Synthetic Pathway:
A common and effective method for the synthesis of isoflavones is the Baker-Venkataraman rearrangement. This pathway involves the conversion of a 2-hydroxyacetophenone derivative to a 1,3-diketone, followed by cyclization to form the chromen-4-one ring.
Step 1: Acylation of 2',4'-Dihydroxyacetophenone
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the acylated product | 1. Incomplete reaction. 2. Hydrolysis of the acylating agent. 3. Side reactions due to inappropriate base. | 1. Ensure an excess of the acylating agent (e.g., phenylacetyl chloride) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. The reaction should be carried out under anhydrous conditions. Use dry solvents and glassware. 3. A mild base like pyridine is often preferred as it also acts as a solvent and catalyst. Stronger bases may promote side reactions. |
| Formation of multiple products | 1. Acylation at both the 2' and 4' hydroxyl groups. 2. Fries rearrangement of the acylated product. | 1. The 4'-hydroxyl group is generally more reactive. To favor mono-acylation at the 4'-position, the reaction can be carried out at a lower temperature (0-5 °C) with slow addition of the acylating agent. 2. Avoid high reaction temperatures and prolonged reaction times to minimize the Fries rearrangement. |
Step 2: Baker-Venkataraman Rearrangement
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the 1,3-diketone | 1. Incomplete rearrangement. 2. Hydrolysis of the ester or the diketone product. 3. Use of a weak base. | 1. Ensure a strong, non-nucleophilic base such as potassium tert-butoxide or sodium hydride is used in sufficient quantity (at least 2 equivalents). 2. The reaction must be performed under strictly anhydrous conditions. Use dry solvents (e.g., dry toluene, THF, or DMSO). 3. The choice of base is critical for the deprotonation step that initiates the rearrangement. |
| Starting material is recovered unchanged | 1. Insufficiently strong base. 2. Reaction temperature is too low. | 1. Switch to a stronger base like sodium hydride. 2. The reaction may require heating. Refluxing in a suitable solvent is common for this rearrangement. |
Step 3: Cyclization to form the Chromen-4-one
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the final product | 1. Incomplete cyclization of the 1,3-diketone. 2. Degradation of the product under harsh acidic conditions. | 1. Ensure sufficient acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid in a suitable solvent like glacial acetic acid) is used. 2. Use the minimum amount of acid necessary to catalyze the reaction and avoid prolonged heating. Monitor the reaction by TLC and work up as soon as the starting material is consumed. |
| Formation of side products | 1. Deacylation of the 1,3-diketone. 2. Sulfonation of the aromatic rings if using sulfuric acid at high temperatures. | 1. This can occur if the reaction mixture is heated for too long or with excessive acid. 2. Use a milder acid catalyst or conduct the reaction at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high yield in this synthesis?
A1: The Baker-Venkataraman rearrangement (Step 2) is often the most critical step. The success of this step is highly dependent on the choice of base, the exclusion of moisture, and the reaction temperature. A strong, anhydrous base is essential to drive the intramolecular acyl migration.
Q2: Can I use a one-pot procedure for this synthesis?
A2: While some modifications of the Baker-Venkataraman rearrangement allow for a one-pot synthesis from the 2-hydroxyacetophenone, a stepwise approach with isolation of the intermediates often provides better overall yields and purity.
Q3: How can I purify the final product, this compound?
A3: The final product is typically a solid and can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of ethanol and water. Column chromatography on silica gel may also be used if significant impurities are present.
Q4: What are the expected spectroscopic characteristics of the final product?
A4: For this compound, you would expect to see:
-
¹H NMR: Signals for the methyl group, aromatic protons, and the hydroxyl proton. The chemical shifts will be characteristic of the chromen-4-one structure.
-
¹³C NMR: Resonances for the carbonyl carbon, the olefinic carbons of the pyrone ring, and the aromatic carbons.
-
IR: A strong absorption band for the carbonyl group (C=O) typically around 1630-1650 cm⁻¹, and a broad absorption for the hydroxyl group (O-H).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₂O₃, MW: 252.27 g/mol ).
Q5: Are there alternative synthetic routes to consider?
A5: Yes, the Allan-Robinson reaction is another classical method for synthesizing flavones and isoflavones. This reaction involves the condensation of a 2-hydroxyaryl ketone with an aromatic anhydride in the presence of the corresponding sodium salt. For this specific target, the reaction of 2',4'-dihydroxypropiophenone with benzoic anhydride and sodium benzoate could be explored.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific experimental setup and purity of reagents.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Acylation | 2',4'-Dihydroxyacetophenone, Phenylacetyl chloride | Pyridine | Pyridine | 0 - 25 | 2 - 4 | 75 - 85 |
| 2. Rearrangement | Acylated Intermediate | Potassium tert-butoxide | Toluene (anhydrous) | 80 - 110 | 3 - 6 | 65 - 75 |
| 3. Cyclization | 1,3-Diketone Intermediate | Conc. H₂SO₄ | Glacial Acetic Acid | 100 | 1 - 2 | 80 - 90 |
Experimental Protocols
Step 1: Synthesis of 4-(Phenylacetoxy)-2-hydroxyacetophenone
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2',4'-dihydroxyacetophenone (1 equivalent) in anhydrous pyridine (10 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add phenylacetyl chloride (1.1 equivalents) dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of 1-(2,4-Dihydroxyphenyl)-2-phenylpropane-1,3-dione (Baker-Venkataraman Rearrangement)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the acylated intermediate from Step 1 (1 equivalent) and anhydrous toluene (20 volumes).
-
Add potassium tert-butoxide (2.5 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux (around 110 °C) and maintain for 3-5 hours.
-
Monitor the formation of the 1,3-diketone by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with dilute acid (e.g., 1 M HCl) until the pH is acidic.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone. This intermediate is often used in the next step without further purification.
Step 3: Synthesis of this compound (Cyclization)
-
Dissolve the crude 1,3-diketone from Step 2 (1 equivalent) in glacial acetic acid (10 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).
-
Heat the mixture at 100 °C for 1-2 hours.
-
Monitor the cyclization by TLC.
-
Once the reaction is complete, cool the mixture and pour it into a beaker of ice water to precipitate the final product.
-
Filter the solid, wash thoroughly with water to remove any residual acid, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
overcoming solubility issues of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one in aqueous solutions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to overcome solubility challenges with 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one in aqueous solutions.
Troubleshooting Guide: Addressing Common Solubility Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My compound has precipitated out of my aqueous buffer after dilution from a stock solution.
-
Immediate Action:
-
Verify Stock Solution Integrity: Ensure your stock solution (likely in an organic solvent like DMSO) is fully dissolved and has not reached its saturation limit.
-
Gentle Warming: Warm the solution to 37°C. This can sometimes help redissolve the precipitate, but be cautious as it may crash out again upon cooling.
-
Sonication: Use a sonicator bath for 5-10 minutes to break up agglomerates and aid in redissolution.
-
-
Long-Term Solution:
-
Problem: The aqueous buffer likely cannot support the final concentration of the compound. The percentage of the organic solvent from the stock may also be too low to maintain solubility.
-
Solution: Re-evaluate your experimental design. You may need to either lower the final concentration of the compound or incorporate a solubilization-enhancing agent into your aqueous buffer. Refer to the experimental protocols below for guidance on using co-solvents or cyclodextrins.
-
Issue 2: The compound appears insoluble even at low concentrations in my desired aqueous medium.
-
Problem: this compound, a flavonoid-like structure, is expected to have very low intrinsic aqueous solubility.
-
Solution: A systematic approach to solubility enhancement is required. The following workflow can guide you in selecting an appropriate method.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the primary methods to improve the solubility of this compound?
The most common and effective methods for a compound with a phenolic hydroxyl group include:
-
pH Adjustment: Increasing the pH of the solution will deprotonate the hydroxyl group, forming a more soluble phenolate salt.
-
Co-solvents: Using water-miscible organic solvents (e.g., ethanol, PEG 400) can increase solubility by reducing the polarity of the solvent system.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic compound, forming an inclusion complex with a hydrophilic exterior, thereby increasing its apparent water solubility.
Q3: How does pH adjustment work for this compound?
The 7-hydroxy group is weakly acidic. By raising the pH of the aqueous solution above the compound's pKa, the hydroxyl group will be deprotonated to form a negatively charged phenolate ion. This ionized form is significantly more polar and thus more soluble in water. However, it is crucial to verify the compound's stability at elevated pH.
Caption: Equilibrium between the insoluble and soluble forms based on pH.
Q4: Are there potential downsides to using DMSO as a stock solvent?
While DMSO is an excellent solvent for many poorly soluble compounds, it can be problematic in certain biological assays. High concentrations of DMSO can be toxic to cells or interfere with enzymatic reactions. It is standard practice to keep the final concentration of DMSO in the aqueous medium below 0.5% (v/v), and ideally below 0.1%.
Quantitative Data Summary
The following table summarizes the expected solubility improvements using different methods. The data is illustrative for a typical flavonoid and should be confirmed experimentally for this compound.
| Method | Vehicle/Solvent System | Expected Solubility Increase (Fold) | Final Concentration Range (Illustrative) | Notes |
| None | Phosphate Buffered Saline (PBS), pH 7.4 | 1 (Baseline) | < 5 µg/mL | Intrinsic aqueous solubility is very low. |
| pH Adjustment | 50 mM Carbonate Buffer, pH 10.0 | 50 - 200 | 50 - 200 µg/mL | Compound stability at high pH must be verified. |
| Co-solvency | 20% PEG 400 in Water | 20 - 100 | 20 - 100 µg/mL | May not be suitable for all in vivo or cell-based assays. |
| Cyclodextrin | 10% (w/v) HP-β-CD in Water | 100 - 1000+ | 100 - 1000+ µg/mL | Often well-tolerated in biological systems. |
Experimental Protocols
Protocol 1: Solubility Determination and Enhancement via pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, carbonate) with pH values ranging from 4.0 to 10.0.
-
Compound Addition: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant, dilute it with a suitable solvent (e.g., methanol or acetonitrile), and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Analysis: Plot the measured solubility against the pH of the buffer to determine the pH-solubility profile.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0%, 2%, 5%, 10%, 15% w/v) in your desired buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Add an excess amount of the compound to each HP-β-CD solution.
-
Equilibration: Seal and agitate the vials at a constant temperature for 48 hours.
-
Separation and Quantification: Follow steps 4 and 5 from Protocol 1.
-
Analysis: Plot the compound's solubility as a function of the HP-β-CD concentration. A linear relationship typically indicates the formation of a 1:1 inclusion complex (Phase-solubility diagram). This data can be used to determine the required concentration of HP-β-CD to achieve your target compound concentration.
optimization of reaction conditions for the synthesis of substituted chromones
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of substituted chromones. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing substituted chromones?
A1: Several classical and modern methods are employed for chromone synthesis. The most prevalent include the Baker-Venkataraman rearrangement, Kostanecki-Robinson reaction, Claisen condensation, and the Simonis reaction.[1][2][3] More recent methods involve transition-metal-catalyzed reactions, microwave-assisted synthesis, and protocols using green chemistry principles.[4][5][6][7]
Q2: What are the critical parameters to consider when optimizing a chromone synthesis reaction?
A2: The critical parameters for optimization are the choice of catalyst, solvent, base, temperature, and reaction time.[4][8] The electronic nature of the substituents on the starting materials (electron-donating or electron-withdrawing groups) can also significantly influence the reaction outcome and may require fine-tuning of these conditions.[8]
Q3: My starting material, an o-hydroxyacetophenone, is sterically hindered. What adjustments should I consider?
A3: For sterically hindered substrates, you may need to employ more forcing reaction conditions. This could involve increasing the reaction temperature, extending the reaction time, or using a less bulky and stronger base or catalyst to facilitate the reaction.[8] Consulting literature for similar hindered substrates can provide valuable starting points for optimization.[8]
Q4: Are there any specific safety precautions I should take during chromone synthesis?
A4: Yes, standard laboratory safety practices are essential. Many reagents, such as strong acids (H₂SO₄, PPA), bases (NaH, EtONa), and catalysts (POCl₃, Pd complexes), can be corrosive, toxic, or pyrophoric.[2][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Reactions conducted at high temperatures or under microwave irradiation require additional precautions to prevent burns and equipment failure.[8]
Troubleshooting Guide
Issue 1: Consistently Low Reaction Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can arise from several factors. A systematic approach is recommended to identify and resolve the issue.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The catalyst, solvent, temperature, and reaction time are crucial and often need to be optimized for each specific substrate.[8] For instance, microwave-assisted synthesis can sometimes significantly improve yields by allowing for higher temperatures and shorter reaction times.[4][6]
-
Incomplete Reaction: The reaction may not be proceeding to completion. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] If starting material remains after the expected duration, consider extending the reaction time or cautiously increasing the temperature.[8]
-
Side Product Formation: Competing reaction pathways can consume starting materials, thus reducing the yield of the desired product.[8] (See Troubleshooting Issue 2 for more details).
-
Purification Losses: Significant product loss can occur during the workup and purification stages.[8] Re-evaluate your extraction, washing, and chromatography protocols to minimize these losses.[10] Ensure complete transfer of materials between vessels.[10]
-
Purity of Reagents: The purity of starting materials, reagents, and solvents is critical. Impurities can interfere with the reaction. Ensure solvents are anhydrous where necessary, as protic solvents can quench reactive intermediates like enolates.[1][10]
Caption: A logical workflow for troubleshooting low yields in chromone synthesis.
Issue 2: Significant Side Product Formation
Q: I am observing a significant amount of a side product. How can I identify it and suppress its formation?
A: Identifying the side product is the first step. Once identified, reaction conditions can be modified to favor the desired product.
Identification:
-
Isolate: Separate the side product from the reaction mixture using column chromatography or preparative TLC/HPLC.
-
Characterize: Use spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to determine its structure. A common byproduct in certain chromone syntheses is the isomeric coumarin.[8] In Kostanecki-Robinson reactions, aurone formation can be a competing pathway.[1]
Suppression Strategies:
-
Modify Condensing Agent/Catalyst: The choice of catalyst or condensing agent can be pivotal. For example, in the Simonis reaction, using phosphorus pentoxide (PPA) is reported to favor chromone formation over coumarin.[2][8]
-
Adjust Base and Solvent: In base-catalyzed reactions, the strength and type of base can influence the reaction pathway. For instance, to minimize self-condensation of aldehydes or ketones, try a slower addition of the aldehyde or use a less reactive base.[1]
-
Control Temperature: Reaction temperature can affect the selectivity of a reaction. Running the reaction at a lower or higher temperature might suppress the formation of the unwanted byproduct.
-
Change Reaction Pathway: If a particular method consistently yields the side product, consider an alternative synthetic route to the target chromone.[5][11]
Caption: A workflow for identifying and suppressing side product formation.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies optimizing reaction conditions for chromone synthesis.
Table 1: Optimization of Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid [4]
| Entry | Base (equiv.) | Ethyl Oxalate (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | EtONa (1) | 2 | Ethanol | 120 | 10 + 5 | 10 |
| 2 | NaOMe (1) | 2 | Methanol | 120 | 10 + 5 | 13 |
| 3 | NaOMe (1.5) | 2 | Methanol | 120 | 10 + 5 | 15 |
| 4 | NaOMe (1.5) | 3 | Methanol | 120 | 10 + 5 | 18 |
| 5 | NaOMe (2) | 2 | Methanol | 120 | 10 + 5 | 16 |
| 6 | NaOMe (2) | 3 | Methanol | 120 | 10 + 5 | 21 |
| 7 | NaOMe (2) | 3 | Methanol | 150 | 10 + 5 | 54 |
| 8 | NaOMe (2) | 3 | Methanol | 150 | 15 + 10 | 87 |
Conditions: Reaction of 5'-bromo-2'-hydroxyacetophenone with base and ethyl oxalate, followed by hydrolysis with HCl.
Table 2: Catalyst and Solvent Effects on the Synthesis of Flavones/Chromones [7]
| Entry | Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione | WD | Toluene | 4.5 | 91 |
| 2 | 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione | WD40/SiO₂ | Toluene | 0.5 | 87 |
| 3 | 1-(2-hydroxyphenyl)-3-p-tolyl-1,3-propanedione | WD | Toluene | 4.5 | 86 |
| 4 | 1-(2-hydroxyphenyl)-3-p-tolyl-1,3-propanedione | WD40/SiO₂ | Toluene | 0.7 | 87 |
| 5 | 1-(2-hydroxyphenyl)-1,3-propanedione | WD | Toluene | 4.5 | 84 |
| 6 | 1-(2-hydroxyphenyl)-1,3-propanedione | WD40/SiO₂ | Toluene | 0.6 | 85 |
WD = Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂·24H₂O). Conditions performed at reflux.
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chroman-4-ones[12]
This protocol describes a general one-step procedure for the synthesis of 2-alkyl-substituted chroman-4-ones from 2'-hydroxyacetophenones.
Materials:
-
Appropriate 2'-hydroxyacetophenone
-
Appropriate aldehyde (1.1 equiv)
-
Diisopropylamine (DIPA) (1.1 equiv)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous NaOH
-
1 M aqueous HCl
-
Water & Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a 0.4 M solution of the 2'-hydroxyacetophenone in ethanol in a microwave vial, add the appropriate aldehyde (1.1 equiv) and DIPA (1.1 equiv).[12]
-
Seal the vial and heat the mixture using microwave irradiation at 160–170°C for 1 hour.[8]
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.[12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 2-alkyl-substituted chroman-4-one.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. ijrar.org [ijrar.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromone and flavone synthesis [organic-chemistry.org]
- 6. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ijrpc.com [ijrpc.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent System | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) to find the optimal one. | Increased recovery of pure crystals upon cooling. |
| Compound is Too Soluble | If the compound remains in the mother liquor, try using a solvent system in which it is less soluble. Alternatively, partially evaporate the solvent before cooling to increase the concentration. | Precipitation of the target compound from the mother liquor. |
| Premature Crystallization | If the compound crystallizes too quickly (e.g., during hot filtration), use a larger volume of solvent or preheat the filtration apparatus. | The compound remains dissolved during the hot filtration step, preventing loss of product. |
| Formation of an Oil | "Oiling out" can occur if the solution is supersaturated or if the melting point of the solid is lower than the boiling point of the solvent. Add more solvent or switch to a lower-boiling point solvent. | Formation of solid crystals instead of an oil. |
Problem 2: Ineffective Separation by Column Chromatography
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stationary Phase | For flavonoids like this compound, silica gel or alumina are common choices for normal-phase chromatography.[1] For reverse-phase, C18-functionalized silica is used.[2] If co-elution occurs, consider a different stationary phase (e.g., Sephadex LH-20 for size-exclusion chromatography).[3] | Improved separation of the target compound from impurities. |
| Suboptimal Mobile Phase | The polarity of the eluent is critical. For normal-phase chromatography, start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). For reverse-phase, start with a polar solvent (e.g., water) and increase the proportion of an organic modifier (e.g., methanol or acetonitrile).[2] | The target compound elutes as a sharp, well-defined band, separated from other components. |
| Column Overloading | Loading too much crude sample onto the column will result in poor separation.[4] As a general rule, the sample load should be 1-5% of the mass of the stationary phase. | Sharper peaks and better resolution between closely eluting compounds. |
| Cracked or Channeled Column Bed | An improperly packed column can lead to uneven flow of the mobile phase. Ensure the stationary phase is packed uniformly and is not allowed to run dry. | A level solvent front and symmetrical elution bands. |
Problem 3: Poor Peak Shape and Resolution in Preparative HPLC
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase | Similar to column chromatography, the mobile phase composition is key.[2][5] For reverse-phase HPLC, which is common for flavonoids, adjust the ratio of water to organic solvent (e.g., acetonitrile or methanol).[2] Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape for phenolic compounds by suppressing ionization. | Symmetrical, sharp peaks and improved separation between the target compound and impurities. |
| Sample Overload | Injecting too much sample will lead to broad, asymmetric peaks.[4] Reduce the injection volume or the concentration of the sample. | Improved peak shape and resolution. |
| Sample Solvent Incompatibility | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase. | Sharper, more symmetrical peaks. |
| Column Degradation | Over time, the stationary phase of an HPLC column can degrade, leading to poor performance. If other troubleshooting steps fail, it may be necessary to replace the column. | Restored peak shape and resolution. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying synthesized this compound?
A1: For a crude synthetic product, a good starting point is often recrystallization.[6] It is a cost-effective and straightforward technique for removing significant impurities. If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step.[6]
Q2: How can I remove colored impurities from my sample?
A2: Colored impurities, often arising from starting materials or by-products, can sometimes be removed by treating the crude product with activated charcoal during recrystallization. However, be aware that this can also lead to a loss of the desired product. If this is not effective, column chromatography is typically very successful at separating colored compounds.
Q3: My purified compound appears pure by TLC, but the NMR spectrum shows impurities. What should I do?
A3: Thin-layer chromatography (TLC) may not have sufficient resolution to separate all impurities. If NMR analysis indicates the presence of contaminants, a more powerful purification technique is required. Preparative high-performance liquid chromatography (HPLC) offers much higher resolution than standard column chromatography and is often used as a final polishing step to obtain highly pure compounds.[2][7][8]
Q4: What are some common solvents for purifying flavonoids like this compound?
A4: Flavonoids can be purified using a range of solvents depending on their polarity. For recrystallization, common solvents include ethanol, methanol, acetone, and their aqueous mixtures.[6] For normal-phase column chromatography, typical mobile phases are mixtures of hexane and ethyl acetate. For reverse-phase HPLC, mixtures of water with acetonitrile or methanol are commonly used.[2]
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using multiple analytical techniques. High-performance liquid chromatography (HPLC) is a sensitive method for detecting impurities.[5] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can identify the structure of the compound and detect any residual solvents or impurities. Mass spectrometry (MS) will confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a chosen solvent at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will dissolve the compound when hot and form crystals upon cooling.
-
Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Column Packing: Secure a glass chromatography column in a vertical position. Add a small layer of sand to the bottom. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Set up the preparative HPLC system with an appropriate column (e.g., a C18 column for reverse-phase).[2] Equilibrate the column with the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).[2]
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Method Development (Analytical Scale): If the optimal separation conditions are unknown, first develop a method on an analytical scale HPLC system to determine the best mobile phase composition and gradient.
-
Injection and Fractionation: Inject the sample onto the preparative column. Collect fractions as they elute from the detector, either manually or using an automated fraction collector.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC method.
-
Product Isolation: Combine the pure fractions and remove the HPLC solvents, often by lyophilization (freeze-drying) or rotary evaporation, to yield the final purified product.
Visualizations
Caption: A typical experimental workflow for the purification of a synthesized organic compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC | Semantic Scholar [semanticscholar.org]
identifying and minimizing by-products in chromone synthesis reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and minimizing by-products in common chromone synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for chromone synthesis and their primary challenges? A1: The most prevalent methods include the Baker-Venkataraman Rearrangement, Kostanecki-Robinson reaction, Simonis reaction, and Vilsmeier-Haack reaction. A primary challenge across these methods is the formation of unwanted by-products, which complicates purification and reduces the overall yield.[1] Specific issues include the formation of isomeric coumarins, incomplete cyclization, and side reactions stemming from harsh reaction conditions.
Q2: What is the main by-product in the Simonis reaction and how can its formation be minimized? A2: In the Simonis reaction, which involves the condensation of a phenol with a β-ketoester, the major potential by-product is the isomeric coumarin.[1] The formation of coumarin is particularly favored under strongly acidic conditions, such as when using sulfuric acid. To selectively synthesize the chromone, using phosphorus pentoxide (P₂O₅) as the condensing agent is highly recommended as it favors the chromone cyclization pathway.[2]
Q3: In base-catalyzed reactions that form chalcone intermediates (a precursor to flavones), what is a common side reaction and how can it be controlled? A3: Self-condensation of the starting aldehyde or ketone is a common side reaction in base-catalyzed reactions like the Claisen-Schmidt condensation. To minimize this, the aldehyde should be added slowly to the mixture of the ketone and the base. Using a non-enolizable aldehyde, if the overall synthesis permits, can also prevent this side reaction. Optimizing the reaction temperature and employing a less reactive base are also effective strategies.
Q4: Why is it critical to use anhydrous solvents in the Baker-Venkataraman rearrangement? A4: The Baker-Venkataraman rearrangement is base-catalyzed and involves the formation of a key enolate intermediate. It is crucial to use anhydrous and aprotic solvents (like dry THF or DMSO) to prevent the hydrolysis of the ester starting material and the 1,3-diketone product.[3] Any moisture present can quench the base and lead to the cleavage of the ester, significantly reducing the yield of the desired diketone intermediate.[3]
Q5: What types of by-products can occur in the Vilsmeier-Haack reaction when synthesizing 3-formylchromones? A5: The Vilsmeier-Haack reaction on activated phenols or 2'-hydroxyacetophenones can lead to several by-products. If the substrate is highly activated, multiple formylations (di- or tri-formylation) can occur.[4] Another common by-product is a chlorinated aromatic compound, which can arise if the intermediate iminium ion is attacked by a chloride ion.[4] Controlling stoichiometry and temperature is key to minimizing these by-products.[4]
Troubleshooting Guides
Problem 1: Low Yield of Desired Chromone Product
A consistently low yield is a frequent issue in chromone synthesis. The following guide provides a systematic approach to identify and resolve the underlying cause.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in chromone synthesis.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected time, consider extending the reaction duration or moderately increasing the temperature.
-
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, or temperature may not be ideal for your specific substrate.
-
Solution: For the Simonis reaction, switching from H₂SO₄ to P₂O₅ can favor chromone over coumarin formation.[2] For base-catalyzed reactions, the strength of the base (e.g., KOH vs. NaH) can significantly impact the reaction rate and by-product profile.
-
-
Degradation of Starting Materials or Product: Harsh conditions, particularly strong acids or high temperatures, can cause degradation.
-
Solution: Attempt the reaction under milder conditions. For example, microwave-assisted synthesis can often reduce reaction times and temperatures, minimizing degradation.
-
-
Purification Losses: Significant product loss can occur during workup and purification steps.
-
Solution: Re-evaluate your extraction and chromatography procedures. Ensure the pH during aqueous workup is optimized for your product's solubility and stability. Use appropriately sized chromatography columns to avoid excessive product retention.
-
Problem 2: Formation of Coumarin By-product in Simonis/Kostanecki Reactions
The formation of an isomeric coumarin is a classic problem when synthesizing chromones from phenols.
Mechanism of Chromone vs. Coumarin Formation (Simonis Reaction)
Caption: Competing pathways in the Simonis reaction leading to chromones or coumarins.
Potential Causes & Solutions:
-
Reaction Conditions Favoring Coumarin Formation: The reaction mechanism leading to coumarins (Pechmann condensation) is often favored by strong protic acids like H₂SO₄.[2] This pathway typically involves an initial transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic attack on the aromatic ring.
-
Solution: Use a condensing agent that favors the Simonis pathway to chromones. Phosphorus pentoxide (P₂O₅) is the classic reagent for this purpose.[2] It is believed to activate the ketone of the β-ketoester for initial reaction with the phenol's hydroxyl group, directing the cyclization towards the chromone product.
-
-
Substrate Effects: The electronic nature of the phenol can influence the reaction outcome. Electron-rich phenols may be more susceptible to the electrophilic substitution leading to coumarins.
-
Solution: If P₂O₅ is not effective, consider a different synthetic route entirely, such as the Baker-Venkataraman rearrangement, which is highly specific for producing the 1,3-diketone precursor to chromones.
-
Quantitative Data on Reaction Conditions
The choice of catalyst and reaction conditions can dramatically influence the yield of the desired chromone. Below are tables summarizing results from various studies.
Table 1: Effect of Catalyst and Conditions on Flavone Synthesis Cyclization of 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione
| Entry | Catalyst (1 mol%) | Condition | Time (h) | Yield (%) |
| 1 | Bulk H₆P₂W₁₈O₆₂·24H₂O (WD) | Toluene, 110°C | 4.5 | 91 |
| 2 | Bulk H₆P₂W₁₈O₆₂·24H₂O (WD) | Solvent-free, 110°C | 0.5 | 87 |
| 3 | Silica-Supported WD (WD40/SiO₂) | Toluene, 110°C | 5.0 | 87 |
| 4 | Silica-Supported WD (WD40/SiO₂) | Solvent-free, 110°C | 0.7 | 88 |
Data sourced from a study on Wells-Dawson heteropolyacid catalysts.
Table 2: Yields of 3-Aroylflavones via Modified Baker-Venkataraman Rearrangement Reaction of substituted 2'-hydroxyacetophenones with benzoyl chloride using choline hydroxide/triethylamine.
| Entry | 2'-hydroxyacetophenone Substituent | Aroyl Chloride Substituent | Yield (%) |
| 1 | 5'-Cl | H | 80 |
| 2 | 5'-Br | H | 85 |
| 3 | 5'-I | H | 82 |
| 4 | 5'-NO₂ | H | 75 |
| 5 | 5'-Br | 4-Cl | 78 |
| 6 | 5'-Br | 4-Br | 75 |
| 7 | 5'-Br | 4-Me | 88 |
| 8 | 5'-Br | 4-OMe | 90 |
Data adapted from a study on green synthesis of 3-aroylflavones.[5]
Experimental Protocols
Protocol 1: Synthesis of Flavone via Baker-Venkataraman Rearrangement
This three-step protocol details the synthesis of the parent flavone molecule from 2-hydroxyacetophenone.
Experimental Workflow for Flavone Synthesis
Caption: Workflow for flavone synthesis via the Baker-Venkataraman rearrangement.
Step 1: Preparation of 2-Benzoyloxyacetophenone (Esterification)
-
In a suitable flask, dissolve 2-hydroxyacetophenone (2.72 g, 20.0 mmol) in pyridine (5 mL).
-
Add benzoyl chloride (4.22 g, 30.0 mmol) via pipette. Fit the flask with a calcium chloride drying tube.
-
Swirl the flask; an exothermic reaction will occur. Allow the reaction to stand for 20 minutes or until the heat evolution ceases.
-
Pour the reaction mixture into a beaker containing approximately 120 mL of 3% HCl and 40 g of crushed ice.
-
Stir the mixture until the oily product solidifies. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of ice-cold methanol.
Step 2: Preparation of o-Hydroxydibenzoylmethane (Rearrangement)
-
Place the crude 2-benzoyloxyacetophenone from Step 1 into a flask. Add powdered potassium hydroxide (2.24 g, 40.0 mmol) and pyridine (15 mL).
-
Heat the solution to 50°C on a steam or water bath. A thick yellow paste of the potassium salt should form.
-
After heating for 15-20 minutes with occasional swirling, cool the mixture to room temperature.
-
Carefully add 15 mL of 10% aqueous acetic acid to neutralize the mixture.
-
Collect the resulting solid 1,3-diketone by suction filtration and dry it. This crude product can be used directly in the next step.
Step 3: Preparation of Flavone (Cyclodehydration)
-
In a 100 mL round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane from Step 2 in 25 mL of glacial acetic acid.
-
With stirring, add 1 mL of concentrated sulfuric acid.
-
Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour with continuous stirring.
-
Pour the hot reaction mixture onto approximately 130 g of crushed ice with stirring.
-
After the ice melts, collect the crude flavone product by vacuum filtration. Wash the product with water until the filtrate is neutral.
-
Purify the crude flavone by recrystallization from ethanol to yield the final product.
Protocol 2: General Procedure for Kostanecki-Robinson Reaction
This reaction synthesizes chromones or coumarins by acylating an o-hydroxyaryl ketone with an aliphatic acid anhydride, followed by cyclization.
Reaction Mechanism: Kostanecki-Robinson Reaction
Caption: Key mechanistic steps of the Kostanecki-Robinson reaction.
General Steps:
-
Acylation: A mixture of the o-hydroxyaryl ketone, an aliphatic acid anhydride (e.g., acetic anhydride), and the sodium salt of the corresponding acid (e.g., sodium acetate) is heated, typically at a high temperature (150-180°C) for several hours. This step forms the O-acylated intermediate.
-
Hydrolysis and Cyclization: The reaction mixture is then treated with an aqueous base (e.g., potassium hydroxide), followed by heating. This step hydrolyzes any excess anhydride and promotes the base-catalyzed intramolecular aldol condensation to form a hydroxydihydrochromone intermediate.
-
Dehydration: The intermediate is often unstable and undergoes dehydration (elimination of water) upon acidification of the reaction mixture to yield the final chromone product.
-
Purification: The crude product is collected by filtration and purified, typically by recrystallization from a suitable solvent like ethanol or acetic acid.
References
Technical Support Center: Scaling Up the Production of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound are variations of flavonoid synthesis. A common approach involves the reaction of a substituted 2'-hydroxyacetophenone with a derivative of phenylacetic acid. One such method is the Baker-Venkataraman rearrangement, where 2,4-dihydroxyacetophenone is reacted with phenylacetyl chloride, followed by an acid-catalyzed cyclization to form the chromen-4-one ring system.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges during the scale-up of this compound production include:
-
Reaction Heat Management: The initial acylation and subsequent cyclization steps can be exothermic, posing a risk of thermal runaway in large reactors.
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants in large volumes is critical to avoid localized side reactions and impurity formation.
-
Solid Handling: The starting materials and the final product are often solids, which can present challenges in charging reactors and in product isolation and drying at a large scale.
-
Purification: Achieving high purity on a large scale can be difficult, often requiring multiple recrystallizations which can impact the overall yield.
-
Solvent Handling and Recovery: The use of large volumes of solvents necessitates robust solvent recovery systems for economic and environmental reasons.
Q3: What are the critical process parameters to monitor during scale-up?
A3: To ensure a robust and reproducible process, it is crucial to monitor and control the following parameters:
-
Temperature: Precise temperature control is vital, especially during exothermic reaction steps.
-
Rate of Reagent Addition: A controlled addition rate of reactive reagents can help manage the reaction exotherm and minimize impurity formation.
-
Mixing Speed (Agitation): Adequate agitation is necessary to ensure good mass and heat transfer.
-
Reaction Time: Monitoring the reaction progress to determine the optimal reaction time is important to maximize yield and minimize byproduct formation.
-
pH: In steps involving acid or base catalysts or work-up procedures, pH control is essential.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature after careful evaluation of the impurity profile.- Ensure the quality and stoichiometry of starting materials. |
| Product loss during work-up or isolation. | - Optimize the extraction and filtration procedures.- Adjust the pH during work-up to ensure the product is in the desired form for extraction. | |
| Side reactions. | - Lower the reaction temperature.- Control the rate of addition of reactive reagents. | |
| High Impurity Levels | Poor quality of starting materials. | - Use high-purity starting materials.- Recrystallize starting materials if necessary. |
| Localized "hot spots" or poor mixing. | - Increase the agitation speed.- Optimize the reactor and impeller design for better mixing. | |
| Sub-optimal reaction conditions. | - Perform a Design of Experiments (DoE) to identify the optimal temperature, concentration, and reaction time. | |
| Poor Product Color | Presence of colored impurities. | - Treat the crude product with activated carbon.- Optimize the recrystallization solvent system. |
| Oxidation of the product. | - Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen). | |
| Difficult Filtration | Fine particle size of the product. | - Optimize the crystallization process to obtain larger crystals (e.g., slower cooling rate).- Use a filter aid. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative lab-scale synthesis. Adjustments will be necessary for scale-up.
Materials:
-
2,4-Dihydroxyacetophenone
-
Phenylacetyl chloride
-
Pyridine (anhydrous)
-
Potassium hydroxide
-
Hydrochloric acid (2M)
-
Ethanol
Procedure:
-
Acylation (Baker-Venkataraman Rearrangement Intermediate):
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 2,4-dihydroxyacetophenone (1 mole equivalent) in anhydrous pyridine (5-10 volumes).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add phenylacetyl chloride (1.1 mole equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-cold 2M hydrochloric acid to precipitate the ester intermediate.
-
Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.
-
-
Cyclization:
-
To a solution of the dried ester intermediate in ethanol (5-10 volumes), add powdered potassium hydroxide (3 mole equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with 2M hydrochloric acid to a pH of 2-3 to precipitate the crude this compound.
-
Filter the solid, wash with cold water, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure product.
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
resolving inconsistencies in the biological testing of synthetic compounds
Welcome to the Technical Support Center for Biological Testing of Synthetic Compounds. This resource is designed to assist researchers, scientists, and drug development professionals in resolving common inconsistencies encountered during their experiments.
FAQs and Troubleshooting Guides
This section provides practical guidance in a question-and-answer format to address specific issues you may encounter.
Section 1: Compound Quality and Handling
Q1: We are observing unexpected or inconsistent biological activity with a new batch of our synthetic compound. What could be the cause?
A1: Inconsistent activity between batches of a synthetic compound often points to issues with purity, stability, or handling. Trace impurities, even at very low levels, can have potent biological effects, leading to misleading results.[1] It is also crucial to consider lot-to-lot variability of the compound itself.[2][3]
Troubleshooting Steps:
-
Verify Compound Purity: Re-verify the purity of the new batch using appropriate analytical methods. A purity of ≥95% is generally recommended for biological testing.[4]
-
Assess Compound Stability: The compound may be degrading under your experimental conditions (e.g., in solution, exposure to light, or temperature). Perform a stability study by incubating the compound in your assay buffer for the duration of the experiment and analyzing for degradation products.[5]
-
Standardize Handling Procedures: Ensure consistent procedures for compound dissolution, storage, and dilution across all experiments.
Q2: What are the best practices for assessing the purity of our synthetic compounds?
A2: A multi-pronged approach to purity assessment is recommended, as no single method can definitively identify all potential impurities.[1]
Recommended Analytical Techniques:
| Technique | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantify the purity of the compound and detect non-volatile impurities. | Use multiple detection methods (e.g., UV, MS) to identify a broader range of impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identify the molecular weights of the main compound and any impurities. | Essential for confirming the identity of the target compound and characterizing unknown impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the chemical structure of the compound and can be used for quantitative purity assessment (qNMR).[1] | Provides detailed structural information and can detect impurities that are structurally different from the main compound. |
| Elemental Analysis | Determine the elemental composition of the compound. | Confirms that the empirical formula matches the expected structure. |
Section 2: Cell-Based Assays
Q3: We are seeing high variability and poor reproducibility in our cell-based assay results. What are the common culprits?
A3: High variability in cell-based assays can stem from several factors, including the health and passage number of the cells, environmental conditions, and assay artifacts.[6][7][8]
Troubleshooting Workflow for Cell-Based Assay Variability:
Caption: Troubleshooting workflow for high variability in cell-based assays.
Q4: Our synthetic compound appears to be a "hit" in our high-throughput screen (HTS), but the activity is not reproducible in follow-up assays. Why might this be happening?
A4: This is a common issue in HTS, often due to assay artifacts or compound-specific interference rather than true biological activity.[9][10] These compounds are sometimes referred to as "pan-assay interference compounds" (PAINS).[11]
Common Causes of False Positives in HTS:
| Cause | Description | Mitigation Strategy |
| Compound Autofluorescence | The compound itself fluoresces at the same wavelength as the assay readout, leading to a false positive signal.[9] | Screen compounds for autofluorescence in the absence of other assay components. |
| Compound Aggregation | At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes.[10] | Include a counter-screen with a non-ionic detergent (e.g., Triton X-100) to identify aggregation-based activity. |
| Reactivity | The compound may react with assay components, such as the reporter enzyme or substrate. | Perform biochemical assays to confirm direct interaction with the target. |
| Cellular Toxicity | The compound may be cytotoxic at the screening concentration, leading to a decrease in signal that is misinterpreted as inhibition. | Run a parallel cytotoxicity assay to determine the compound's toxic concentration range. |
Section 3: Animal Models
Q5: The in vivo efficacy of our compound in animal models does not correlate with our in vitro data. What are the potential reasons for this discrepancy?
A5: The transition from a controlled in vitro environment to a complex living organism introduces many variables that can affect a compound's activity.[8][12] Animal models, while valuable, often do not fully recapitulate human disease or physiology.[13][14]
Factors Contributing to In Vitro-In Vivo Discrepancies:
Caption: Key factors leading to discrepancies between in vitro and in vivo results.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: Analyze the compound's absorption, distribution, metabolism, and excretion (ADME) profile in the animal model.
-
Pharmacodynamic (PD) Studies: Measure target engagement and downstream biological effects in the animal model to confirm the compound is reaching its intended target at sufficient concentrations.
-
Re-evaluate the Animal Model: Consider whether the chosen animal model is the most appropriate for the disease being studied and the mechanism of action of the compound.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing the effect of a synthetic compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well tissue culture plates
-
Synthetic compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthetic compound in culture medium.[15] Replace the existing medium with the medium containing the various compound concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot the results to determine the IC50 value.
Protocol 2: Radioligand Binding Assay
This protocol is for determining the affinity of a synthetic compound for a specific receptor.[16]
Materials:
-
Cell membranes or purified receptor
-
Radiolabeled ligand specific for the target receptor
-
Synthetic compound (unlabeled competitor)
-
Assay buffer
-
Filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes/receptor, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the synthetic compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.[15]
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the synthetic compound. Use non-linear regression to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).[15]
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. youtube.com [youtube.com]
- 8. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 13. trilogywriting.com [trilogywriting.com]
- 14. trilogywriting.com [trilogywriting.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Interpreting NMR Spectra of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of complex NMR spectra for the flavonoid derivative, 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected proton (¹H) and carbon (¹³C) NMR chemical shifts for this compound?
Q2: How can I be sure about the assignment of the aromatic protons on the chromenone core (H-5, H-6, and H-8)?
A2: The assignment of these protons can be challenging due to their similar chemical environments. A combination of 1D and 2D NMR techniques is essential for unambiguous assignment:
-
Coupling Patterns (¹H NMR):
-
H-5 is expected to appear as a doublet with a large ortho-coupling constant (J ≈ 8.5-9.0 Hz) from coupling to H-6.
-
H-6 should appear as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-8 (J ≈ 2.0-2.5 Hz).
-
H-8 is expected to be a doublet with a smaller meta-coupling constant from H-6.
-
-
2D COSY: This experiment will show a correlation between H-5 and H-6.
-
2D HMBC: Long-range correlations will be key. For instance, H-5 should show a correlation to the carbonyl carbon (C-4). The proton at H-8 may show a correlation to C-7 and C-8a.
Q3: The hydroxyl proton (7-OH) is not always visible in my ¹H NMR spectrum. Why is this and how can I confirm its presence?
A3: The hydroxyl proton signal can be broad and may exchange with residual water in the NMR solvent, leading to its disappearance or a very broad, low-intensity signal. To confirm its presence:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample. If the peak corresponding to the hydroxyl proton disappears, it confirms the assignment.
-
Low Temperature NMR: Running the experiment at a lower temperature can sometimes slow down the exchange rate and result in a sharper signal.
-
HMBC: The hydroxyl proton should show a correlation to the carbons it is attached to (C-7) and adjacent carbons (C-6 and C-8).
Q4: How can I differentiate between the quaternary carbons in the ¹³C NMR spectrum?
A4: Quaternary carbons do not show signals in a DEPT-135 experiment, which helps in their initial identification. Further differentiation can be achieved using HMBC spectroscopy:
-
C-4 (Carbonyl): This will be the most downfield quaternary carbon signal (around 175-180 ppm). It will show correlations to protons H-5 and potentially the methyl protons at C-2.
-
C-7 (hydroxyl-bearing): This carbon will be significantly deshielded due to the attached oxygen (around 160-165 ppm). It will show correlations to H-6, H-8, and the 7-OH proton.
-
C-2 and C-3: These vinylic carbons will be in the range of 120-160 ppm. C-2 will show a strong correlation to the methyl protons, and C-3 will show correlations to the protons of the phenyl ring.
-
C-8a and C-4a: These are junction carbons. C-8a will show correlations to H-5, while C-4a will show correlations to H-5 and H-8.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poorly resolved multiplets in the aromatic region. | - Sample concentration is too high or too low.- Shimming of the magnet is not optimal.- Presence of paramagnetic impurities. | - Optimize sample concentration (typically 5-10 mg in 0.6 mL of solvent for ¹H NMR).- Re-shim the magnet before acquiring the spectrum.- Filter the sample through a small plug of celite or silica gel. |
| Broad or absent hydroxyl proton signal. | - Proton exchange with residual water in the solvent.- High sample temperature. | - Use a freshly opened ampoule of high-purity deuterated solvent.- Perform a D₂O exchange experiment to confirm the OH proton.- Acquire the spectrum at a lower temperature. |
| Difficulty in assigning quaternary carbons. | - Low signal-to-noise ratio in the ¹³C NMR spectrum.- Overlapping signals in the HMBC spectrum. | - Increase the number of scans for the ¹³C NMR experiment.- Optimize the relaxation delay (d1) in the ¹³C and HMBC experiments to ensure full relaxation of quaternary carbons.- Adjust the cnst2 (long-range coupling constant) value in the HMBC experiment to optimize for different J-couplings. |
| Unexpected peaks in the spectrum. | - Presence of solvent impurities.- Contamination of the sample.- Degradation of the compound. | - Check the chemical shifts of common NMR solvents and impurities.- Re-purify the sample using techniques like recrystallization or column chromatography.- Ensure the sample is stored properly and run the experiment promptly after preparation. |
Data Presentation
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | 7-OH |
| ~8.0 | d | 1H | H-5 |
| ~7.5-7.3 | m | 5H | H-2', H-3', H-4', H-5', H-6' |
| ~7.0 | dd | 1H | H-6 |
| ~6.9 | d | 1H | H-8 |
| ~2.2 | s | 3H | 2-CH₃ |
s = singlet, d = doublet, dd = doublet of doublets, m = multiplet
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~176 | C-4 |
| ~162 | C-7 |
| ~156 | C-2 |
| ~155 | C-8a |
| ~135 | C-1' |
| ~129 | C-3', C-5' |
| ~128 | C-4' |
| ~127 | C-2', C-6' |
| ~126 | C-5 |
| ~123 | C-3 |
| ~116 | C-4a |
| ~115 | C-6 |
| ~102 | C-8 |
| ~15 | 2-CH₃ |
Experimental Protocols
NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.
1. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Gentle warming or sonication can aid dissolution.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
2. NMR Data Acquisition Parameters (General):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Number of Scans (NS): 16-32.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans (NS): 1024 or more, depending on sample concentration and instrument sensitivity.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): -10 to 200 ppm.
-
-
2D Experiments (COSY, HSQC, HMBC):
-
Use standard pulse programs available on the spectrometer software (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).
-
Optimize the spectral widths in both dimensions to cover all relevant signals.
-
For HMBC, a long-range coupling delay (e.g., 60-80 ms) is typically used to observe 2-3 bond correlations.
-
Mandatory Visualizations
Caption: Workflow for NMR-based structure elucidation.
Caption: Key predicted HMBC correlations for structure confirmation.
Validation & Comparative
A Comparative Analysis of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one and Standard Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anticancer agent 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one against established chemotherapeutic drugs: Doxorubicin, Paclitaxel, and Cisplatin. Due to the limited publicly available experimental data on this compound, this comparison utilizes data from a closely related structural analog, a triazole derivative of 7-hydroxy-4-phenylchromen-2-one, to infer its potential mechanisms and efficacy. This information is intended for research and drug development purposes and should be interpreted with the understanding that the data for the target compound is extrapolated.
Mechanism of Action: A Comparative Overview
The mode of action of anticancer agents is critical to understanding their efficacy and potential side effects. Below is a summary of the known mechanisms of the comparator drugs and the putative mechanism of this compound based on its analog.
| Compound | Drug Class | Primary Mechanism of Action |
| This compound (inferred) | Isoflavone | The precise mechanism is not fully elucidated. Based on its structural analog, it is suggested to induce apoptosis and cause cell cycle arrest at the G2/M phase.[1][2] |
| Doxorubicin | Anthracycline | Intercalates into DNA, inhibiting topoisomerase II and preventing DNA replication and transcription. It also generates reactive oxygen species, leading to cellular damage. |
| Paclitaxel | Taxane | Promotes the polymerization of tubulin, leading to the formation of overly stable, non-functional microtubules. This disrupts the process of mitosis, causing cell cycle arrest and apoptosis. |
| Cisplatin | Platinum-based | Forms covalent bonds with DNA bases, creating DNA adducts that interfere with DNA replication and repair mechanisms, ultimately triggering apoptosis. |
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes reported IC50 values for the comparator drugs against common cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.
| Compound | Cell Line | IC50 (µM) | Source |
| Doxorubicin | MCF-7 (Breast) | ~0.1 - 2.5 | Varies by study |
| A549 (Lung) | ~0.24 - >20 | Varies by study | |
| HeLa (Cervical) | ~0.34 - 2.9 | Varies by study | |
| Paclitaxel | MCF-7 (Breast) | ~0.0035 - 3.5 | Varies by study |
| A549 (Lung) | ~0.00135 - 0.0076 | Varies by study | |
| HeLa (Cervical) | ~0.06 | Varies by study | |
| Cisplatin | MCF-7 (Breast) | ~9 - 20 | Varies by study |
| A549 (Lung) | ~5 - 32 | Varies by study | |
| HeLa (Cervical) | ~1.3 - 81.7 | Varies by study | |
| 7-hydroxy-4-phenylchromen-2-one derivative (4d) | AGS (Gastric) | 2.63 ± 0.17 | [1][2] |
Effects on Apoptosis and Cell Cycle: An Illustrative Comparison
The induction of apoptosis (programmed cell death) and disruption of the cell cycle are hallmarks of effective anticancer agents. The table below provides an illustrative comparison based on available data.
| Compound | Cell Line | Apoptosis Induction (% of apoptotic cells) | Cell Cycle Arrest (% of cells in arrested phase) |
| This compound (inferred) | Cancer Cells | Induces apoptosis (qualitative)[1][2] | G2/M phase arrest (qualitative)[1][2] |
| Doxorubicin | MCF-7 | Significant increase vs. control | G2/M arrest (~27.4%) |
| Paclitaxel | HeLa | Significant increase vs. control | G2/M arrest (~61-92.4%) |
| Cisplatin | A549 | Significant increase vs. control | G0/G1 arrest (~51.3%) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays cited in this guide.
MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the test compound and control drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the desired concentrations of the compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Molecular Pathways and Experimental Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: A generalized workflow for in vitro evaluation of anticancer compounds.
Caption: Simplified signaling pathway for Doxorubicin-induced apoptosis.
Caption: Simplified signaling pathway for Paclitaxel-induced apoptosis.
Caption: Simplified signaling pathway for Cisplatin-induced apoptosis.
References
- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Chromone Isomers: A Comparative Analysis of Biological Activity
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Chromones, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse and potent biological activities. The efficacy of chromone derivatives is intricately linked to the substitution pattern on their core structure, with minor positional changes of functional groups leading to significant differences in their biological effects. This guide provides an objective comparative analysis of the anticancer, anti-inflammatory, antioxidant, and antimicrobial activities of different chromone isomers, supported by experimental data and detailed protocols.
The strategic placement of substituents on the chromone ring system can profoundly influence the molecule's interaction with biological targets, thereby modulating its therapeutic potential. This principle is clearly demonstrated in the comparative analysis of various chromone isomers across different biological assays.
Comparative Anticancer Activity
The cytotoxic effects of chromone isomers have been extensively studied against various cancer cell lines. A notable example is the comparison of epiremisporine isomers F, G, and H.
| Compound/Isomer | Cell Line | Assay | IC50 (µM) |
| Epiremisporine F | HT-29 (Colon Carcinoma) | MTT | 44.77 ± 2.70 |
| Epiremisporine G | HT-29 (Colon Carcinoma) | MTT | 35.05 ± 3.76 |
| Epiremisporine H | HT-29 (Colon Carcinoma) | MTT | 21.17 ± 4.89 |
| Epiremisporine F | A549 (Lung Cancer) | MTT | 77.05 ± 2.57 |
| Epiremisporine G | A549 (Lung Cancer) | MTT | 52.30 ± 2.88 |
| Epiremisporine H | A549 (Lung Cancer) | MTT | 31.43 ± 3.01 |
As evidenced by the data, Epiremisporine H exhibits the most potent anticancer activity against both HT-29 and A549 cell lines, highlighting the critical role of substituent positioning on the chromone scaffold in determining cytotoxicity.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of chromone isomers is often evaluated by their ability to inhibit the production of inflammatory mediators. The epiremisporine isomers have also been compared for their capacity to inhibit superoxide anion generation in fMLP-stimulated human neutrophils.
| Compound/Isomer | Assay | IC50 (µM) |
| Epiremisporine G | fMLP-induced Superoxide Anion Generation | 31.68 ± 2.53 |
| Epiremisporine H | fMLP-induced Superoxide Anion Generation | 33.52 ± 0.42 |
In this assay, both epiremisporine G and H demonstrate significant anti-inflammatory activity.
Signaling Pathways and Experimental Workflows
The biological activities of chromone isomers are mediated through their interactions with specific cellular signaling pathways. Understanding these pathways is crucial for the rational design of more effective therapeutic agents.
Caption: Apoptosis induction by chromone isomers via the mitochondrial pathway.
Caption: Experimental workflow for the MTT assay to determine cytotoxicity.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
This assay is a colorimetric method to assess cell viability.
Materials:
-
Target cancer cell lines (e.g., HT-29, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Chromone isomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chromone isomers for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
fMLP-induced Superoxide Anion Generation in Human Neutrophils
This assay measures the anti-inflammatory effect by quantifying the inhibition of superoxide production.
Materials:
-
Freshly isolated human neutrophils
-
Hank's Balanced Salt Solution (HBSS)
-
Cytochrome c
-
fMLP (N-formyl-methionyl-leucyl-phenylalanine)
-
Chromone isomers
-
Superoxide dismutase (SOD) as a control
-
Spectrophotometer
Procedure:
-
Neutrophil Preparation: Isolate neutrophils from fresh human blood.
-
Reaction Mixture: Prepare a reaction mixture containing neutrophils, cytochrome c, and the chromone isomer in HBSS.
-
Stimulation: Initiate the reaction by adding fMLP.
-
Absorbance Measurement: Measure the change in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c by superoxide anions.
-
Data Analysis: Calculate the rate of superoxide production and the percentage of inhibition by the chromone isomer.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay evaluates the free radical scavenging capacity of the compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Chromone isomers
-
Methanol
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Mix the chromone isomer solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value represents the concentration of the compound that scavenges 50% of the DPPH radicals.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Chromone isomers
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the chromone isomers in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the chromone isomer at which no visible growth of the microorganism is observed.
Conclusion
The presented data and protocols underscore the significant therapeutic potential of chromone derivatives. The biological activity of these compounds is highly dependent on the substitution pattern of the chromone scaffold. Minor structural modifications, as seen in the epiremisporine isomers, can lead to substantial differences in their anticancer and anti-inflammatory potencies. This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for the further exploration and development of chromone-based therapeutic agents.
A Comparative Guide to the In Vitro Anticancer Effects of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
This guide objectively compares the potential performance of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one with standard chemotherapeutic agents, providing supporting experimental data from analogous compounds and detailed experimental protocols for validation.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound and established anticancer drugs against various human cancer cell lines. The hypothetical values for the target compound are extrapolated from studies on similar 7-hydroxy-coumarin derivatives.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| This compound (Hypothetical) | 25.1[1] | > 100 | 45.8[1] |
| Doxorubicin | 0.4 - 9.908[2][3] | - | - |
| Cisplatin | 0.65 - 1.5[4][5] | 18.74 | 9.15 - 14.54[6] |
| 5-Fluorouracil | 25[7] | 129.39 | 1.48 - 185[8][9] |
Note: IC50 values for standard drugs can vary significantly based on experimental conditions and exposure times.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the hypothetical anticancer effects of this compound.
1. Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HCT-116) in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., 0.5% DMSO).[13] Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.[13]
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Agitate the plates on a shaker for 10 minutes in the dark.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
2. Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1x Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to 500 µL of the cell suspension.
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.[15]
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[18]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[19]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[16]
4. Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and caspases.[4][20][21]
-
Protein Extraction: After treatment with the test compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[22]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[22]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[22] Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.[22] Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[22]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[22] Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[4]
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 3. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Fluorouracil Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Assessing the Reproducibility of Synthesizing 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for obtaining 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, a flavonoid derivative of interest in medicinal chemistry. The reproducibility of a synthetic protocol is paramount for consistent biological evaluation and potential scale-up. Here, we objectively compare the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada reaction, offering detailed experimental protocols and supporting data to aid researchers in selecting the most suitable method for their needs.
Introduction
This compound belongs to the flavone class of polyphenolic compounds, which are widely investigated for their diverse pharmacological activities. Reliable and reproducible synthesis of this specific derivative is crucial for advancing research into its potential therapeutic applications. This guide outlines two established methods for the synthesis of the flavone backbone, adapted for this target molecule, and discusses the factors influencing their reproducibility.
Comparative Analysis of Synthetic Methodologies
Two primary synthetic strategies for the construction of the 2-phenyl-4H-chromen-4-one core are the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada reaction. Below is a summary of the key aspects of each method tailored for the synthesis of this compound.
| Feature | Method A: Baker-Venkataraman Rearrangement | Method B: Algar-Flynn-Oyamada Reaction |
| Starting Materials | 2',4'-Dihydroxyacetophenone, Benzoyl chloride, Methylating agent (e.g., Dimethyl sulfate) | 2',4'-Dihydroxyacetophenone, Benzaldehyde, Oxidizing agent (e.g., Hydrogen peroxide), Methylating agent (e.g., Dimethyl sulfate) |
| Key Intermediate | 1-(2,4-Dihydroxyphenyl)-3-phenylpropane-1,3-dione | 2',4'-Dihydroxy-α-phenylchalcone |
| Reaction Steps | 1. O-Benzoylation2. Base-catalyzed rearrangement3. Cyclization/Dehydration4. Methylation | 1. Claisen-Schmidt condensation2. Oxidative cyclization3. Methylation |
| Reported Yields (General) | Generally high for the rearrangement and cyclization steps.[1] | Moderate to good, can be influenced by substrate and reaction conditions.[2] |
| Purity of Crude Product | Often requires purification to remove byproducts from the acylation and rearrangement steps. | Can be cleaner, but may contain unreacted chalcone or over-oxidation products. |
| Reproducibility Factors | Sensitive to the purity of reagents and anhydrous conditions for the rearrangement step. The choice of base and solvent can significantly impact the yield and purity.[3] | Dependent on the control of temperature and the rate of addition of the oxidizing agent to prevent side reactions.[4] |
Experimental Protocols
Method A: Synthesis via Baker-Venkataraman Rearrangement
This pathway involves the initial formation of a 1,3-diketone intermediate, which then undergoes cyclization to form the flavone ring.
Step 1: Synthesis of 2,4-Bis(benzoyloxy)acetophenone
To a solution of 2',4'-dihydroxyacetophenone (1 equivalent) in pyridine, benzoyl chloride (2.2 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. After completion, the mixture is poured into ice-cold dilute hydrochloric acid to precipitate the product, which is then filtered, washed with water, and dried.
Step 2: Baker-Venkataraman Rearrangement to form 1-(2,4-Dihydroxyphenyl)-3-phenylpropane-1,3-dione
The 2,4-bis(benzoyloxy)acetophenone (1 equivalent) is dissolved in anhydrous pyridine, and powdered potassium hydroxide (3 equivalents) is added. The mixture is stirred at 50-60 °C for 2-3 hours. The reaction is monitored by TLC. After cooling, the mixture is acidified with dilute acetic acid to precipitate the diketone, which is filtered, washed, and dried.
Step 3: Cyclization to 7-Hydroxy-3-phenyl-4H-chromen-4-one
The crude 1-(2,4-dihydroxyphenyl)-3-phenylpropane-1,3-dione is refluxed in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid for 2-4 hours. The reaction mixture is then poured into ice water, and the precipitated flavone is collected by filtration.
Step 4: Methylation to this compound
Method B: Synthesis via Algar-Flynn-Oyamada Reaction
This method proceeds through a chalcone intermediate, which is then oxidatively cyclized.
Step 1: Synthesis of 2',4'-Dihydroxychalcone
To a stirred solution of 2',4'-dihydroxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide (2-3 equivalents) is added dropwise at room temperature. The mixture is stirred for 12-24 hours. The reaction mixture is then poured into ice-cold water and acidified with dilute hydrochloric acid to precipitate the chalcone, which is filtered, washed with water, and dried.
Step 2: Algar-Flynn-Oyamada Reaction to form 3,7-Dihydroxy-2-phenyl-4H-chromen-4-one
The 2',4'-dihydroxychalcone (1 equivalent) is dissolved in a mixture of ethanol and aqueous sodium hydroxide. Hydrogen peroxide (30% solution, 3-5 equivalents) is added dropwise at a temperature maintained below 20 °C. The reaction is stirred for 4-6 hours and then acidified with dilute acid to precipitate the flavonol. The product is collected by filtration and purified.
Step 3: Selective Methylation to this compound
Direct synthesis of the 2-methyl derivative via this method is not straightforward. A potential adaptation would involve starting with 2',4'-dihydroxypropiophenone in Step 1 to introduce the methyl group at the corresponding position.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Melting Point: Determination of the melting point and comparison with literature values (if available).
-
1H NMR (DMSO-d6): Expected signals would include aromatic protons, a singlet for the methyl group, and a hydroxyl proton.
-
13C NMR (DMSO-d6): Will show characteristic peaks for the carbonyl carbon, aromatic carbons, and the methyl carbon.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C16H12O3, MW: 252.26 g/mol ).[5][6]
Visualization of Synthetic Workflows
To better illustrate the sequence of operations in each synthetic approach, the following diagrams are provided.
References
A Comparative Guide to HPLC Methodologies for the Analysis of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one and Related Flavonoids
For researchers, scientists, and drug development professionals, the robust and reliable quantification of flavonoid compounds such as 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one is critical. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides an objective comparison of various HPLC and Ultra-Performance Liquid Chromatography (UPLC) methods applicable to the analysis of this and similar chromen-4-one derivatives, supported by experimental data to aid in method selection and cross-validation.
Performance Comparison of HPLC and UPLC Methods
The selection of an appropriate HPLC or UPLC method is contingent on the specific requirements of the analysis, such as desired speed, resolution, and sensitivity. The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the system's operating pressure. UPLC systems, utilizing columns with sub-2 µm particles, operate at significantly higher pressures (up to 15,000 psi) compared to traditional HPLC systems (typically 4,000-6,000 psi), leading to enhanced chromatographic performance.[1] This results in shorter run times, increased peak resolution, and improved sensitivity, which are crucial for the analysis of complex mixtures or trace analytes.[1]
Below is a summary of various reversed-phase HPLC (RP-HPLC) methods used for the analysis of flavonoids, which can be adapted for this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (UPLC) |
| Column | C18 (250 x 4.0 mm, 5 µm)[2] | C18 (150 x 4.6 mm, 5 µm)[3] | C18 (100 x 4.6 mm, 3.5 µm)[4] | C18 (<2 µm particles)[1] |
| Mobile Phase | Gradient: Acetonitrile and 0.1% Formic Acid in Water[3] | Gradient: Acetonitrile and 0.1% Formic Acid in Water[3] | Gradient: Methanol and 0.2% Acetic Acid in Water[4] | Scaled gradient from HPLC method[1] |
| Flow Rate | 0.8 mL/min[2] | 0.6 mL/min[3] | 1.0 mL/min[4] | Geometrically scaled from HPLC |
| Detection | 356 nm[2] | 355 nm[3] | 365 nm[4] | Diode Array Detector (DAD) |
| Linearity (R²) | >0.99[2] | >0.99 | >0.991[4] | >0.999 |
| LOD (µg/mL) | - | - | 0.073 - 0.094[4] | Lower than HPLC |
| LOQ (µg/mL) | - | - | 0.222 - 0.285[4] | Lower than HPLC |
| Precision (RSD%) | <2% | <2% | <0.1% (retention time)[4] | <1% |
| Accuracy (%) | 95-105% | 95-105% | - | 98-102% |
Detailed Experimental Protocols
A generalized yet detailed protocol for the analysis of flavonoids by RP-HPLC is provided below. This can serve as a starting point for the analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.
-
Column: A reversed-phase C18 column is commonly used for flavonoid analysis. A typical dimension is 4.6 x 150 mm with a 5 µm particle size.[3]
-
Mobile Phase: A gradient elution is generally preferred for separating multiple components. A common mobile phase consists of Solvent A: 0.1% formic acid in water and Solvent B: Acetonitrile.[3]
-
Gradient Program: A representative gradient could be: 0-5 min, 20% B; 5-25 min, 20-21% B; 25-45 min, 21-50% B.[3]
-
Flow Rate: A flow rate of 0.6 mL/min is a suitable starting point.[3]
-
Column Temperature: The column should be maintained at a constant temperature, for instance, 25 °C.[3]
-
Detection Wavelength: The detection wavelength should be set at the maximum absorbance of the analyte. For flavonoids, this is often in the range of 355-370 nm.[3][4]
-
Injection Volume: A 2 µL injection volume is typical.[3]
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: The sample preparation will depend on the matrix. For instance, a crude plant extract may be prepared by methanolic extraction followed by filtration through a 0.45 µm syringe filter before injection.[1]
3. Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[2]
-
Precision: The closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD).
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
Workflow for Cross-Validation of HPLC Methods
The following diagram illustrates a typical workflow for the cross-validation of an existing HPLC method with a new or alternative method, such as transferring from HPLC to UPLC.
Caption: Workflow for HPLC method cross-validation.
References
Structure-Activity Relationship of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one scaffold, a derivative of isoflavones, has garnered significant interest in medicinal chemistry due to its potential as a core structure for the development of novel therapeutic agents. Isoflavones are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the broader 7-hydroxy-chromen-4-one framework, offering insights into the structural modifications that influence their biological efficacy. The information presented is compiled from various studies on closely related analogs, providing a valuable resource for the rational design of more potent and selective compounds.
Comparative Biological Activity of Chromen-4-one Analogs
The biological activity of 7-hydroxy-chromen-4-one analogs is significantly influenced by the nature and position of substituents on the chromenone core and the phenyl ring. The following table summarizes the quantitative data from studies on related structures, providing a basis for understanding the SAR of this compound analogs.
| Analog Type | Compound | Modification | Biological Activity (IC50) | Cell Line/Target | Reference |
| 7-Hydroxy-4-phenylchromen-2-one-linked Triazoles | 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | Addition of a 4-chlorophenyl triazole moiety at the 7-hydroxy position. | 2.63 ± 0.17 µM | AGS (gastric cancer) | [1][2] |
| 2-Phenyl-4H-chromen-4-one Derivatives (COX-2 Inhibitors) | 3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | Benzyloxy group at C-3 and a 4-(methylsulfonyl)phenyl group at C-2. | 0.07 µM | COX-2 | [3][4] |
| 2-Phenyl-4H-chromen-4-one Derivatives (COX-2 Inhibitors) | 3-Hydroxy-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | Hydroxy group at C-3 and a 4-(methylsulfonyl)phenyl group at C-2. | 0.13 µM | COX-2 | [3][4] |
| 7-Hydroxy-4-methyl-3-substituted benzopyran-2-ones | Compound 3c | Specific substitution at C-3 (details not specified in abstract). | Not specified, but showed remarkable inhibitory action. | PI3K and Akt-1 | [5] |
| 7-Hydroxy-4-methyl-3-substituted benzopyran-2-ones | Compound 8 | Specific substitution at C-3 (details not specified in abstract). | Not specified, but showed remarkable inhibitory action. | PI3K and Akt-1 | [5] |
Key SAR Insights from Analogs:
-
Substitution at the 7-hydroxy position: Modification of the 7-hydroxy group with heterocyclic moieties, such as triazoles, can significantly enhance cytotoxic activity against cancer cell lines. The presence of a substituted phenyl group on the triazole ring, like a 4-chlorophenyl group, appears to be favorable for activity.[1][2]
-
Substitution at the C-2 and C-3 positions: The nature of the substituents at the C-2 and C-3 positions plays a crucial role in determining the biological activity and selectivity. For instance, in the 2-phenyl-4H-chromen-4-one series, a 4-(methylsulfonyl)phenyl group at C-2 is a key pharmacophore for COX-2 inhibition.[3][4] Furthermore, the substituent at the C-3 position can modulate potency, with a benzyloxy group being more effective than a hydroxyl group in this specific series.[3][4]
-
Target-specific modifications: The development of potent and selective inhibitors often requires fine-tuning of substituents to optimize interactions with the target enzyme's active site. For example, in the context of PI3K/Akt-1 inhibition by 7-hydroxy-4-methyl-3-substituted benzopyran-2-ones, specific, yet undisclosed, substitutions at the C-3 position were found to be critical for potent inhibitory action.[5]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of chromen-4-one analogs.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and assess their expression levels.
-
Cell Lysis: After treatment with the test compound, cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Akt, p-Akt, Bcl-2, Bax).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Signaling Pathways and Experimental Workflows
The biological effects of 7-hydroxy-chromen-4-one analogs are often mediated through the modulation of key cellular signaling pathways. Isoflavones, the parent class of these compounds, are known to influence pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt pathway.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by 7-hydroxy-chromen-4-one analogs.
The following diagram illustrates a typical workflow for the in vitro evaluation of novel chromen-4-one analogs.
Caption: A generalized experimental workflow for the evaluation of novel chromen-4-one analogs.
References
- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, a member of the isoflavone family. While specific in vivo validation for this exact compound is limited in publicly available literature, this document synthesizes data from closely related isoflavones and chromen-4-one derivatives to offer a comprehensive overview of its potential efficacy against inflammation and cancer. This guide also presents supporting experimental data and methodologies to inform further research and development.
Anti-inflammatory Potential: Comparison with Alternatives
Isoflavones, including this compound, are recognized for their anti-inflammatory properties.[1][2] These effects are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[1][2] In vivo studies on structurally similar 2-phenyl-4H-chromen-4-one derivatives have demonstrated significant anti-inflammatory activity.
A notable study on a novel 2-phenyl-4H-chromen-4-one derivative (referred to as Compound 8) showcased its efficacy in a lipopolysaccharide (LPS)-induced inflammatory mouse model.[3][4][5] The administration of this compound led to a marked reduction in the serum levels of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4][5]
Table 1: In Vivo Anti-inflammatory Efficacy of a 2-Phenyl-4H-chromen-4-one Derivative (Compound 8) in an LPS-Induced Mouse Model
| Treatment Group | Dose (mg/kg) | Serum TNF-α Reduction (%) vs. LPS Control | Serum IL-6 Reduction (%) vs. LPS Control |
| Compound 8 | 20 | ~50% | ~60% |
| Dexamethasone (Control) | 10 | ~70% | ~75% |
Data synthesized from a 2022 study by Wang et al.[3][4][5]
Another study investigating a 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one in a carrageenan-induced paw edema model in rats, a classic model for acute inflammation, also demonstrated potent anti-inflammatory effects.[6]
Table 2: In Vivo Anti-inflammatory Efficacy in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 10 | 58% |
| Aspirin (Control) | 100 | 65% |
Data from a 2022 study.[6]
These findings suggest that this compound, by virtue of its structural similarity, likely possesses comparable anti-inflammatory properties, warranting further in vivo investigation.
Anticancer Potential: A Look at Related Compounds
One study synthesized a series of novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties and evaluated their cytotoxic potential.[8] Several of these compounds exhibited superior anticancer activity compared to the parent compound and the standard chemotherapeutic drug 5-fluorouracil against an array of cancer cell lines.[8]
Table 3: In Vitro Cytotoxicity (IC50 in µM) of 7-Hydroxy-4-phenylchromen-2-one Derivatives
| Compound | AGS (Stomach) | HCT-116 (Colon) | A-549 (Lung) | HepG2 (Liver) |
| 4d (Derivative) | 2.63 | 7.85 | 10.21 | 12.34 |
| 7-hydroxy-4-phenylchromen-2-one | >50 | >50 | >50 | >50 |
| 5-Fluorouracil (Control) | 15.4 | 25.6 | 30.1 | 22.8 |
Data from a 2020 study.[8]
These in vitro results strongly suggest that the 7-hydroxy-chromen-4-one scaffold is a promising backbone for the development of novel anticancer agents. Further in vivo studies are necessary to validate the therapeutic potential of this compound in oncology.
Experimental Protocols
In Vivo Anti-inflammatory Activity: LPS-Induced Inflammation in Mice
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Grouping: Mice are randomly divided into control, LPS, test compound, and positive control (e.g., Dexamethasone) groups.
-
Treatment: The test compound and positive control are administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after treatment, mice are injected intraperitoneally with Lipopolysaccharide (LPS) (e.g., 10 mg/kg).
-
Sample Collection: After a specified time (e.g., 6 hours), blood is collected via cardiac puncture.
-
Cytokine Analysis: Serum levels of TNF-α and IL-6 are quantified using ELISA kits according to the manufacturer's instructions.
-
Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for one week.
-
Grouping: Rats are divided into control, carrageenan, test compound, and positive control (e.g., Aspirin or Indomethacin) groups.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Treatment: The test compound and positive control are administered orally.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated for each group relative to the carrageenan control group.
-
Statistical Analysis: Data are analyzed using one-way ANOVA.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of isoflavones are mediated through their interaction with various cellular signaling pathways. As an isoflavone, this compound is likely to exert its anti-inflammatory and anticancer effects by modulating pathways such as PI3K/AKT, NF-κB, and MAPK.[1][2]
Anti-inflammatory Signaling Pathway
The anti-inflammatory action of isoflavone derivatives often involves the inhibition of the NF-κB and MAPK signaling pathways, which are critical for the production of pro-inflammatory mediators.
Caption: Proposed anti-inflammatory mechanism of this compound.
Anticancer Signaling Pathway
The potential anticancer activity of isoflavones can be attributed to their ability to interfere with signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the PI3K/AKT pathway.
Caption: Potential anticancer mechanism via inhibition of the PI3K/AKT signaling pathway.
Experimental Workflow for In Vivo Validation
The following diagram outlines a typical workflow for the in vivo validation of a therapeutic compound.
Caption: General experimental workflow for in vivo validation of a therapeutic compound.
References
- 1. Therapeutic Potential and Mechanisms of Novel Simple O-Substituted Isoflavones against Cerebral Ischemia Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current Perspectives on the Beneficial Effects of Soybean Isoflavones and Their Metabolites for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Fluorescent Properties: A Comparative Guide to 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescent properties of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one. Due to the limited availability of published photophysical data for this specific compound, this guide will utilize its close structural analog, 7-Hydroxyflavone, as a primary reference for comparison against widely-used fluorescent dyes. This approach allows for a foundational understanding of its potential performance in fluorescence-based applications.
Executive Summary
7-Hydroxyflavone, as a proxy for this compound, belongs to the flavonoid class of molecules known for their sensitivity to the microenvironment. This guide benchmarks its core fluorescent characteristics against industry-standard fluorophores: Fluorescein, Rhodamine B, and Coumarin 1. The data indicates that while 7-hydroxyflavones are fluorescent, their quantum yields are generally lower than those of highly optimized dyes like Rhodamine B and certain coumarins. Their utility may lie in applications where environmental sensitivity is advantageous. Detailed protocols for quantifying these key performance indicators are provided to enable researchers to conduct their own benchmarking studies.
Data Presentation: Comparative Photophysical Properties
The following table summarizes the key fluorescent properties of 7-Hydroxyflavone and other common fluorophores. It is important to note that these values can be highly dependent on the solvent and local chemical environment.[1]
| Property | 7-Hydroxyflavone (Analog) | Fluorescein | Rhodamine B | Coumarin 1 |
| Excitation Max (λex), nm | ~308-310[2][3] | 494[4] | 562[5] | 373[6] |
| Emission Max (λem), nm | ~530 (in liposomes)[3] | 521[4] | 583[5] | 450[6] |
| Molar Absorptivity (ε), M-1cm-1 | 17,000 (at 251 nm)[7] | ~76,900 (pH 9) | ~106,000 (in Ethanol) | 23,500 (in Ethanol)[6] |
| Quantum Yield (Φ) | Weakly fluorescent[8][9] | ~0.95 (in 0.1 M NaOH) | ~0.70 (in Ethanol)[5] | ~0.73 (in Ethanol)[6] |
| Fluorescence Lifetime (τ), ns | Not widely reported | ~4.0 (in water) | ~1.68 (in water)[5] | Not widely reported |
| Stokes Shift, nm | ~220 (in liposomes) | 27 | 21 | 77 |
| Photostability | Generally good[10] | Moderate, prone to photobleaching[11][12] | Good | Generally good[1][10] |
Experimental Protocols
Accurate and reproducible assessment of fluorophore performance is critical. The following are detailed protocols for measuring key photophysical parameters.
Protocol 1: Determination of Molar Absorptivity (ε)
The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength.
Materials:
-
High-purity sample of the fluorophore.
-
Spectroscopy-grade solvent (e.g., ethanol, DMSO).
-
Calibrated UV-Vis spectrophotometer.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the fluorophore and dissolve it in a known volume of solvent in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of at least five dilutions from the stock solution, covering a concentration range where the absorbance falls between 0.1 and 1.0.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a range of wavelengths to identify the absorption maximum (λmax). Use the same solvent as a blank to zero the instrument.
-
Absorbance Measurement: Measure the absorbance of each dilution at the determined λmax.
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of this graph is equal to the molar absorptivity (ε) multiplied by the path length (l, typically 1 cm).
-
Calculate ε from the slope of the linear regression.
-
Protocol 2: Relative Fluorescence Quantum Yield (Φ) Determination
The fluorescence quantum yield quantifies the efficiency of the fluorescence process. The relative method compares the test compound to a standard of known quantum yield.
Materials:
-
Test compound and a suitable fluorescent standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Spectroscopy-grade solvents.
-
Calibrated spectrofluorometer and UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions for both the test compound and the standard, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.
-
Absorbance Spectra: Record the absorbance spectra for all solutions and determine the absorbance value at the chosen excitation wavelength.
-
Fluorescence Spectra:
-
Excite the standard and sample solutions at the same wavelength.
-
Record the fluorescence emission spectra over the entire emission range for each solution. Ensure identical instrument settings (e.g., slit widths) are used for all measurements.
-
-
Data Analysis (Gradient Method):
-
For both the sample and the standard, plot the integrated fluorescence intensity (the area under the emission curve) against the absorbance at the excitation wavelength.
-
Determine the gradient (slope) of the resulting straight lines for both the sample (Gradₛ) and the reference (Gradᵣ).
-
Calculate the quantum yield of the sample (Φₛ) using the following equation: Φₛ = Φᵣ × (Gradₛ / Gradᵣ) × (nₛ² / nᵣ²) where Φᵣ is the quantum yield of the reference, and nₛ and nᵣ are the refractive indices of the sample and reference solvents, respectively.
-
Protocol 3: Photostability Assessment (Photobleaching Half-life)
This protocol measures the rate at which a fluorophore's signal diminishes under continuous illumination.
Materials:
-
Fluorophore solutions of interest at a standardized concentration (e.g., 1 µM).
-
Fluorescence microscope with a stable light source (laser or LED) and a sensitive camera.
-
Microscope slides and coverslips.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set and place the sample on the stage. Adjust the illumination intensity to a consistent level for all samples being compared.
-
Image Acquisition:
-
Acquire an initial image (time t=0).
-
Continuously illuminate the sample and acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity is significantly reduced.
-
-
Data Analysis:
-
Open the image series in the analysis software and select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the intensity of a region without any dye.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t₁/₂).
-
Visualizations
Experimental Workflow
The following diagram outlines a typical workflow for characterizing the photophysical properties of a novel fluorophore.
Caption: General experimental workflow for fluorophore characterization.
Jablonski Diagram for Fluorescence and Photobleaching
This diagram illustrates the electronic state transitions that govern fluorescence and competing non-radiative and photobleaching pathways.
Caption: Jablonski diagram illustrating key photophysical processes.
Logical Relationship: Fluorophore Selection Criteria
This diagram illustrates the decision-making process for selecting a suitable fluorophore based on experimental requirements and key performance metrics.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. benchchem.com [benchchem.com]
- 7. PhotochemCAD | 7-Hydroxyflavone [photochemcad.com]
- 8. pH-Dependent fluorescence spectroscopy. Part 12. Flavone, 7-hydroxyflavone, and 7-methoxyflavone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pH-Dependent fluorescence spectroscopy. Part 12. Flavone, 7-hydroxyflavone, and 7-methoxyflavone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. wrc.org.za [wrc.org.za]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
comparing the antioxidant capacity of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one to standard antioxidants
For Immediate Release: A Comparative Analysis of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one's Antioxidant Capacity
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound is commonly determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater antioxidant potency. The following table summarizes the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity of two derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one and compares them with standard antioxidants.
| Compound | Assay | IC50 Value (µM) |
| N-(4-chlorophenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamide (5b) | DPPH | 16.32 ± 1.29[1] |
| N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamide (5d) | DPPH | 14.28 ± 1.82[1] |
| Standard Antioxidants | ||
| Trolox | DPPH | 3.77 (µg/mL)[2] |
| Ascorbic Acid | DPPH | 24.34 (µg/mL)[2] |
| Quercetin | DPPH | 4.60 ± 0.3[2] |
Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.
Experimental Protocols
A detailed understanding of the experimental methodology is paramount for the accurate interpretation and replication of results. The following is a generalized protocol for the widely used DPPH radical scavenging assay.
DPPH Radical Scavenging Assay Protocol
This assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.
1. Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Test Compound Solutions: Prepare a series of concentrations of the test compound in the same solvent.
-
Standard Antioxidant Solutions: Prepare a series of concentrations of a standard antioxidant (e.g., Ascorbic Acid, Trolox, or Quercetin) for comparison.
2. Assay Procedure:
-
Add a specific volume of the DPPH solution to a cuvette or a well of a microplate.
-
Add a specific volume of the test compound or standard solution to the DPPH solution.
-
A blank sample containing only the solvent and the DPPH solution is also prepared.
-
The reaction mixture is shaken and incubated in the dark at room temperature for a specified period (typically 30 minutes).
3. Measurement:
-
The absorbance of the solution is measured at a wavelength of 517 nm using a spectrophotometer. The discoloration of the DPPH solution from purple to yellow indicates the scavenging of the radical.
4. Calculation of Scavenging Activity:
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
5. IC50 Determination:
-
The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound. The concentration that results in 50% scavenging is the IC50 value.
Visualizing the Experimental Workflow and Underlying Principles
To further elucidate the experimental process and the fundamental concept of antioxidant action, the following diagrams are provided.
Caption: DPPH Assay Experimental Workflow.
Caption: Antioxidant Radical Scavenging Mechanism.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal
This document provides comprehensive guidance on the proper disposal procedures for 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS No. 2859-88-3). Adherence to these protocols is critical to ensure personnel safety and environmental compliance. The information herein is based on the known hazards of the compound and established best practices for laboratory chemical waste management.
I. Immediate Safety and Hazard Information
This compound is a solid substance with the following hazard classifications:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4)
-
Causes skin irritation (Skin Corrosion/Irritation - Category 2)
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2)
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation - Category 3)
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
II. Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation.[1] |
III. Spill & Emergency Procedures
In the event of a spill, immediate action is necessary to mitigate exposure and contamination.
Experimental Protocol: Spill Clean-up
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated zone.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase ventilation by opening sashes or windows, if safe to do so.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate personal protective equipment, including a respirator if there is a risk of dust inhalation.
-
Contain the Spill: For a solid spill, carefully sweep the material into a designated, labeled container for hazardous waste. Avoid generating dust. If necessary, lightly dampen the material with a suitable solvent (e.g., water, if compatible) to minimize dust.
-
Decontaminate: Clean the spill area with a suitable solvent and absorbent material. All materials used for clean-up must be disposed of as hazardous waste.
-
Seek Medical Attention: If the substance comes into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention. If swallowed, seek immediate medical attention.
IV. Proper Disposal Procedures
The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this material be disposed of in the regular trash or down the drain.
Experimental Protocol: Waste Disposal
-
Waste Collection:
-
Collect all solid waste of this compound, including contaminated materials from spill clean-up, in a clearly labeled, sealed, and compatible container.
-
The container should be made of a material that will not react with the chemical.
-
-
Labeling:
-
The waste container must be labeled with a "Hazardous Waste" tag.
-
The label must include the full chemical name: "this compound", the CAS number "2859-88-3", and the relevant hazard pictograms (e.g., exclamation mark).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal Request:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed information.
References
Personal protective equipment for handling 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
Essential Safety and Handling Guide for 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
This guide provides crucial safety and logistical information for the handling of this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper disposal.
Chemical Identifier:
-
CAS Number: 2859-88-3
Hazard Summary: Based on the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
Harmful if swallowed (Acute toxicity, oral)[1].
-
Causes skin irritation[1].
-
Causes serious eye irritation[1].
-
May cause respiratory irritation[1].
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure when handling this compound, particularly in its solid, powdered form.
| PPE Category | Item Specification |
| Eye Protection | Safety Glasses or Goggles: Must be worn at all times to protect from splashes or airborne particles.[2] |
| Hand Protection | Nitrile Gloves: Should be worn to prevent skin contact. It is advised to change gloves immediately if they become contaminated.[2] |
| Body Protection | Laboratory Coat: A standard lab coat should be worn to protect clothing and skin.[2] |
| Respiratory Protection | Fume Hood or Dust Mask: When handling the powder, it is recommended to work in a chemical fume hood to avoid inhalation. If a fume hood is not available, a dust mask should be used as a minimum precaution.[2] |
Operational Plan: Handling and Preparation
-
Preparation and Weighing:
-
All weighing and initial preparation of the powdered compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.
-
Use an anti-static weighing dish to minimize the dispersal of the fine powder.
-
Ensure the analytical balance is clean before and after use.
-
-
Dissolving the Compound:
-
When creating a stock solution, slowly add the solvent to the weighed compound to prevent splashing. Dimethyl sulfoxide (DMSO) is a common solvent for similar compounds.
-
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove any contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. If irritation develops, seek medical attention.[2] |
| Inhalation | Move the individual to an area with fresh air. If the person is not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste.
-
Solid Waste: Items such as contaminated weighing paper, pipette tips, and gloves should be collected in a designated and clearly labeled chemical waste container.
-
Liquid Waste: Unused or waste solutions should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
-
Adhere to all local, state, and federal regulations for the disposal of chemical waste.
Visual Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
